1,5-Diaminoanthraquinone
Description
Structure
3D Structure
Properties
IUPAC Name |
1,5-diaminoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBVCOPVKXNMMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
111641-58-8 | |
| Record name | 9,10-Anthracenedione, 1,5-diamino-, homopolymer | |
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DSSTOX Substance ID |
DTXSID1059602 | |
| Record name | 1,5-Diamino-9,10-anthracenedione | |
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Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Red odorless powder; [Alfa Aesar MSDS] | |
| Record name | 1,5-Diaminoanthraquinone | |
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CAS No. |
129-44-2 | |
| Record name | 1,5-Diaminoanthraquinone | |
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| Record name | 1,5-Diaminoanthraquinone | |
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| Record name | 1,5-DIAMINOANTHRAQUINONE | |
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| Record name | 9,10-Anthracenedione, 1,5-diamino- | |
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| Record name | 1,5-Diamino-9,10-anthracenedione | |
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| Record name | 1,5-diaminoanthraquinone | |
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| Record name | 1,5-DIAMINOANTHRAQUINONE | |
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Foundational & Exploratory
An In-depth Technical Guide to 1,5-Diaminoanthraquinone for Researchers and Drug Development Professionals
An Introduction to 1,5-Diaminoanthraquinone
This compound, a synthetic organic compound, is a derivative of anthraquinone (B42736). Characterized by its deep red to brown-red crystalline powder form, this compound is of significant interest across various scientific and industrial domains.[1] Primarily, it serves as a crucial intermediate in the synthesis of a wide array of dyes and pigments.[1] Beyond its role in coloration, its unique chemical structure makes it a valuable building block in materials science and a subject of investigation in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential biological activities, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound possesses a planar tricyclic aromatic core structure of anthraquinone, with two amino groups substituted at the 1 and 5 positions. This specific arrangement of functional groups imparts distinct chemical and physical properties to the molecule.
Molecular Structure:
-
IUPAC Name: 1,5-diaminoanthracene-9,10-dione[2]
-
CAS Number: 129-44-2[2]
-
Molecular Formula: C₁₄H₁₀N₂O₂[2]
-
Molecular Weight: 238.24 g/mol [2]
The presence of amino groups and carbonyl groups allows for intramolecular hydrogen bonding, which contributes to the compound's stability and influences its spectroscopic and electronic properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various sources.
| Property | Value | References |
| Physical State | Red to brown-red crystalline powder | [1] |
| Melting Point | >300 °C (decomposes) | |
| Solubility | Insoluble in water; Soluble in hot nitrobenzene; Slightly soluble in ethanol, ether, benzene, acetone, chloroform. | |
| Density | 1.1907 g/cm³ (rough estimate) | |
| Vapor Pressure | 3.17E-12 mmHg at 25°C |
Spectroscopic Data
The structural elucidation and characterization of this compound are supported by various spectroscopic techniques.
| Spectroscopic Data | Key Features | References |
| ¹H NMR | Signals corresponding to the aromatic protons of the anthraquinone core and the protons of the amino groups. | [3] |
| ¹³C NMR | Resonances for the carbonyl carbons and the aromatic carbons of the fused ring system. | [2] |
| FTIR (KBr) | Characteristic peaks for N-H stretching of the amino groups, C=O stretching of the quinone carbonyls, and C=C stretching of the aromatic rings. | [4] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. | [2] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the ammonolysis of 1,5-dinitroanthraquinone (B1294578). This reaction is typically carried out at elevated temperatures and pressures in an organic solvent.
Experimental Protocol: Ammonolysis of 1,5-Dinitroanthraquinone
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
1,5-Dinitroanthraquinone
-
Toluene (B28343) (or another suitable organic solvent like xylene)[5]
-
Liquid ammonia[5]
-
Autoclave reactor
Procedure:
-
A mixture of 1,5-dinitroanthraquinone and toluene is charged into an autoclave.[5]
-
Liquid ammonia (B1221849) is added to the autoclave. The molar ratio of ammonia to dinitroanthraquinone is a critical parameter and can range from 20:1 to 40:1.[5]
-
The autoclave is sealed and heated to a temperature of 150°C. The pressure is maintained at approximately 50-60 atmospheres.[5]
-
The reaction mixture is stirred at this temperature and pressure for a period of 7 to 12 hours.[5]
-
After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is carefully released.[5]
-
The reaction mixture is filtered to separate the solid product.[5]
-
The solid residue is washed with a small amount of the solvent (toluene) and then dried under vacuum to yield this compound.[5]
Purification:
The crude product can be purified by recrystallization from a suitable solvent, such as aniline, ethanol, or acetic acid.
Biological Activity and Potential Signaling Pathways
While this compound is primarily utilized in the dye and materials industries, the broader class of anthraquinone derivatives has been extensively studied for its diverse biological activities, including anticancer properties.[6] The cytotoxic effects of various anthraquinones have been demonstrated against a range of cancer cell lines.[6]
Anticancer Potential
Studies on structurally related diaminoanthraquinone derivatives have shown significant cytotoxic activity against various cancer cell lines, including liver and leukemia cells.[7] The cytotoxic mechanism of anthraquinones is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell proliferation.[8][9]
Hypothesized Signaling Pathway
Direct studies detailing the specific signaling pathways affected by this compound are limited. However, based on research into other anthraquinone derivatives, a plausible mechanism of action involves the induction of cellular stress and the activation of apoptotic pathways. One such pathway is the Reactive Oxygen Species (ROS)/c-Jun N-terminal kinase (JNK) signaling cascade.
Reactive Oxygen Species (ROS) Generation: Many quinone-containing compounds can undergo redox cycling within cells, leading to the generation of ROS. An increase in intracellular ROS can cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately triggering cell death pathways.
JNK Pathway Activation: The JNK pathway is a key signaling cascade that is activated in response to various cellular stresses, including oxidative stress. Activation of the JNK pathway can lead to the phosphorylation of downstream target proteins that regulate apoptosis.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
To evaluate the cytotoxic effects of this compound, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HepG2)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound is a versatile chemical compound with established applications in the dye industry and emerging potential in materials science and medicinal chemistry. Its well-defined chemical structure and properties, along with established synthetic routes, make it an accessible compound for further research and development. While its specific biological signaling pathways are yet to be fully elucidated, the known activities of related anthraquinone derivatives suggest that it may possess interesting cytotoxic and anticancer properties, warranting further investigation by drug development professionals. The experimental protocols provided in this guide offer a starting point for researchers to synthesize, characterize, and evaluate the biological effects of this intriguing molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(129-44-2) 1H NMR [m.chemicalbook.com]
- 4. This compound(129-44-2) IR Spectrum [chemicalbook.com]
- 5. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]
- 6. Journey of anthraquinones as anticancer agents – a systematic review of recent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of induction of apoptosis by anthraquinone anticancer drugs aclarubicin and mitoxantrone in comparison with doxorubicin: relation to drug cytotoxicity and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
1,5-Diaminoanthraquinone CAS number 129-44-2 characterization
An In-depth Technical Guide to the Characterization of 1,5-Diaminoanthraquinone (CAS 129-44-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of this compound (CAS 129-44-2), an organic compound significant in the fields of materials science, dye manufacturing, and as a versatile chemical intermediate.[1][2] This document details its core physicochemical properties, outlines detailed experimental protocols for its characterization, and presents logical workflows for analysis.
Core Properties and Identification
This compound, also known as 1,5-DAAQ or Smoke Red F, is an anthraquinone (B42736) derivative characterized by two amino groups at the 1 and 5 positions of the anthraquinone core.[1][3] This substitution pattern imparts a deep red to purple color and specific chemical properties.[4] The compound is typically a solid at room temperature and exhibits good thermal stability.[1][4]
Table 1: General Compound Identification
| Identifier | Value |
|---|---|
| CAS Number | 129-44-2[3][5][6] |
| IUPAC Name | 1,5-diaminoanthracene-9,10-dione[4][7] |
| Molecular Formula | C₁₄H₁₀N₂O₂[3][5][6] |
| Molecular Weight | 238.24 g/mol [3][5][6] |
| Synonyms | 1,5-Diamino-9,10-anthracenedione, Smoke Red F, C.I. Disperse Red 11[3][8][9] |
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Appearance | Red to purple crystalline solid or powder[4] |
| Melting Point | >300 °C[10], 319 °C[6] |
| Solubility | Insoluble in water.[10][11] Soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), Acetonitrile (B52724) (AN), and Dimethylformamide (DMF).[4][12] |
| Thermal Stability | Exhibits good thermal stability.[1] |
Table 3: Computational Data
| Parameter | Value |
|---|---|
| LogP | 1.6264[3] |
| Topological Polar Surface Area (TPSA) | 86.18 Ų[3] |
| Hydrogen Bond Donors | 2[3] |
| Hydrogen Bond Acceptors | 4[3] |
Spectroscopic Characterization
Spectroscopic methods are fundamental to confirming the identity and structural integrity of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule, which are responsible for its color. The absorption spectra are sensitive to solvent polarity due to intramolecular hydrogen bonding between the amino and carbonyl groups.[12][13]
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a stock solution of 1,5-DAAQ (e.g., 1 mg/mL) in a suitable solvent like DMSO or ethanol. From this, prepare a dilute solution (e.g., 1-10 µg/mL) using the desired spectroscopic-grade solvent (e.g., ethanol, acetonitrile, chloroform).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Record the absorption spectrum from 200 to 800 nm. Use the pure solvent as a blank for baseline correction.
-
Analysis: Identify the wavelength of maximum absorbance (λmax). The absorption spectra of 1,5-DAAQ have been investigated in various organic solvents, including Benzene, Ethanol, Acetonitrile, DMF, and DMSO.[12] A bathochromic (red) shift is typically observed in more polar solvents.[12][13]
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the 1,5-DAAQ powder directly onto the ATR crystal. No further preparation is needed. Alternatively, a KBr pellet can be prepared.[14]
-
Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory.
-
Measurement: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Analysis: Identify characteristic peaks:
-
N-H stretching: Two bands from the primary amine groups, typically in the 3300-3500 cm⁻¹ region.
-
C=O stretching: Carbonyl groups of the quinone system, typically around 1620-1680 cm⁻¹. Intramolecular hydrogen bonding can shift this peak to a lower wavenumber.
-
C=C stretching: Aromatic ring vibrations, typically in the 1400-1600 cm⁻¹ region.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule, confirming its structure.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of 1,5-DAAQ in a suitable deuterated solvent, such as DMSO-d₆, as its solubility in CDCl₃ is limited.[14][15]
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Measurement: Acquire ¹H and ¹³C NMR spectra.
-
Analysis:
-
¹H NMR: Expect signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the protons on the anthraquinone core. A broad signal corresponding to the -NH₂ protons will also be present.
-
¹³C NMR: Expect distinct signals for the carbonyl carbons (typically >180 ppm) and the aromatic carbons.[14] The symmetry of the molecule will influence the number of unique signals observed.
-
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation: Prepare a suitable mobile phase, such as a gradient of acetonitrile and water or methanol (B129727) and water, with a potential additive like 0.1% formic acid to improve peak shape.
-
Sample Preparation: Dissolve a small, accurately weighed amount of 1,5-DAAQ in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use an HPLC system with a C18 reversed-phase column and a UV-Vis or photodiode array (PDA) detector set to the λmax of the compound.
-
Measurement: Inject the sample and run the analysis.
-
Analysis: Determine the retention time of the main peak. Calculate the purity by integrating the peak areas (Area %).
Thermal Analysis
Thermal analysis methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: Place a small amount of the sample (typically 5-10 mg) into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrumentation: Use a TGA instrument.
-
Measurement: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) from ambient temperature to a temperature above its decomposition point (e.g., 600 °C).
-
Analysis: Analyze the resulting TGA curve (mass vs. temperature). 1,5-DAAQ is expected to be stable up to high temperatures, showing a single, significant mass loss step corresponding to its decomposition.[16]
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of analytical workflows and the relationships between the compound's properties and its applications.
References
- 1. CAS 129-44-2: this compound | CymitQuimica [cymitquimica.com]
- 2. 1,5-Diamino-Anthraquinon / CAS:129-44-2 - Zehao Industry Co., Ltd. [zehaochem.com]
- 3. chemscene.com [chemscene.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound | 129-44-2 | FD40587 | Biosynth [biosynth.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound [webbook.nist.gov]
- 10. This compound | 129-44-2 [chemicalbook.com]
- 11. This compound, 90+% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 12. Preferential solvation studies of 1, 5-diaminoanthraquinone in binary liquid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. spectrabase.com [spectrabase.com]
- 16. benchchem.com [benchchem.com]
Spectroscopic analysis of 1,5-Diaminoanthraquinone (UV-Vis, fluorescence, NMR)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 1,5-Diaminoanthraquinone (1,5-DAAQ), a compound of significant interest due to its chromophoric and fluorescent properties. This document details the methodologies for UV-Vis absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key quantitative data in structured tables for ease of comparison and interpretation.
UV-Vis Absorption Spectroscopy
The electronic absorption spectrum of this compound is characterized by strong absorptions in the UV and visible regions, arising from π → π* and n → π* electronic transitions within the anthraquinone (B42736) core and the influence of the amino substituents. The position and intensity of these absorption bands are sensitive to the solvent environment.
Quantitative UV-Vis Data
The following table summarizes the maximum absorption wavelengths (λmax) and molar extinction coefficients (ε) of 1,5-DAAQ in various solvents.
| Solvent | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) |
| Chloroform | 243, 496 | 42,507, 14,981[1][2] |
| Chloroform | 258, 285, 505 | 38,775, 11,012, 13,345[1][2] |
| Chloroform | 265, 297, 315, 517 | 59,229, 10,522, 9,279, 17,169[1][2] |
| Chloroform | 271, 319, 533 | 61,145, 12,611, 15,000[1][2] |
Fluorescence Spectroscopy
This compound exhibits fluorescence, a property that is also highly dependent on the solvent polarity. The emission spectra are generally red-shifted with increasing solvent polarity, indicating a larger dipole moment in the excited state compared to the ground state.
Quantitative Fluorescence Data
The table below presents the fluorescence emission maxima (λem) of 1,5-DAAQ in different organic solvents.
| Solvent | Excitation Wavelength (nm) | Emission Maxima (λem, nm) |
| Cyclohexane (B81311) | Not Specified | Red-shifted from cyclohexane to water[3] |
| Benzene | Not Specified | Red-shifted with interaction of the hydrogen atom of -NH₂[4] |
| Ethanol | Not Specified | Red-shifted with interaction of the hydrogen atom of -NH₂[4] |
| Acetonitrile | Not Specified | Red-shifted with interaction of the hydrogen atom of -NH₂[4] |
| Dimethylformamide (DMF) | Not Specified | Red-shifted with interaction of the hydrogen atom of -NH₂[4] |
| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | Red-shifted with interaction of the hydrogen atom of -NH₂[4] |
| Water | Not Specified | Red-shifted from cyclohexane to water[3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of this compound. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.
Quantitative NMR Data
¹H NMR Spectral Data
| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| CDCl₃ | 7.67 | d, J = 7.8 Hz | Aromatic H |
| CDCl₃ | 7.57 | d, J = 7.8 Hz | Aromatic H |
| CDCl₃ | 3.65 | s | NH₂ |
¹³C NMR Spectral Data
| Solvent | Chemical Shift (δ, ppm) | Assignment |
| CDCl₃ | 184.3 | C=O |
| CDCl₃ | 151.9 | C-NH₂ |
| CDCl₃ | 137.8 | Aromatic C |
| CDCl₃ | 135.6 | Aromatic C |
| CDCl₃ | 114.5 | Aromatic C |
| CDCl₃ | 113.6 | Aromatic C |
| CDCl₃ | 113.0 | Aromatic C |
| CDCl₃ | 87.5 | Aromatic C |
| CDCl₃ | 78.8 | Aromatic C |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a stock solution of 1,5-DAAQ in the desired solvent (e.g., chloroform, ethanol) of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-Vis analysis (typically in the micromolar range).[5]
-
Instrumentation : Use a double-beam UV-Vis spectrophotometer.
-
Measurement :
-
Fill a quartz cuvette with the pure solvent to be used as a blank.[6]
-
Record a baseline spectrum with the solvent-filled cuvette.
-
Rinse the cuvette with the sample solution before filling it with the sample.
-
Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 200-800 nm).[7]
-
Identify the wavelength of maximum absorbance (λmax).[7]
-
Fluorescence Spectroscopy
-
Sample Preparation : Prepare a dilute solution of 1,5-DAAQ in the chosen solvent. The concentration should be low enough to avoid inner filter effects (absorbance at the excitation wavelength should typically be below 0.1).[8]
-
Instrumentation : Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement :
-
Fill a fluorescence cuvette with the sample solution.
-
Place the cuvette in the spectrofluorometer.
-
Set the excitation wavelength (often at or near the λmax from the UV-Vis spectrum).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.
-
Identify the wavelength of maximum fluorescence intensity (λem).
-
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of 1,5-DAAQ in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[9] Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts.[10]
-
Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or 500 MHz).[1][2]
-
Measurement :
-
¹H NMR : Acquire the proton NMR spectrum. Key parameters to analyze include chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).
-
¹³C NMR : Acquire the carbon-13 NMR spectrum. Typically, proton-decoupled spectra are recorded to simplify the spectrum to single lines for each unique carbon atom.
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Preferential solvation studies of 1, 5-diaminoanthraquinone in binary liquid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. web.mit.edu [web.mit.edu]
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1,5-Diaminoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure and molecular geometry of 1,5-diaminoanthraquinone, a compound of interest in various fields, including dye chemistry and materials science. This document summarizes key crystallographic data, details the experimental protocols for its structural determination, and presents a clear visualization of the experimental workflow.
Introduction
This compound (C₁₄H₁₀N₂O₂) is a vat dye and a valuable intermediate in the synthesis of more complex molecules. Its planar anthraquinone (B42736) core and the presence of amino substituents give rise to specific intermolecular interactions that dictate its solid-state packing and, consequently, its material properties. A thorough understanding of its three-dimensional structure at the atomic level is crucial for rational drug design, materials engineering, and for predicting its chemical behavior.
Crystal Structure and Molecular Geometry
The crystal structure of this compound was determined by single-crystal X-ray diffraction. The crystallographic data reveals a monoclinic crystal system with the space group P2₁/c. The molecule is nearly planar, with the amino groups lying close to the plane of the anthraquinone core. The crystal packing is stabilized by a network of intermolecular hydrogen bonds involving the amino groups and the keto groups of adjacent molecules.
Crystallographic Data
The fundamental crystallographic data for this compound are summarized in the table below. This information was obtained from the Cambridge Crystallographic Data Centre (CCDC) under deposition number 688256 and the corresponding publication in the Journal of Molecular Structure.
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀N₂O₂ |
| Formula Weight | 238.25 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 7.968(2) Å |
| b | 10.041(3) Å |
| c | 6.883(2) Å |
| α | 90° |
| β | 108.34(3)° |
| γ | 90° |
| Volume | 522.6(3) ų |
| Z | 2 |
| Density (calculated) | 1.513 g/cm³ |
| Absorption Coefficient | 0.108 mm⁻¹ |
| F(000) | 248 |
Selected Bond Lengths and Angles
The molecular geometry of this compound is characterized by specific bond lengths and angles within the anthraquinone core and the amino substituents. The following table presents a selection of key intramolecular distances and angles.
| Bond | Length (Å) | Angle | Degrees (°) |
| C1-N1 | 1.375(3) | C2-C1-N1 | 120.9(2) |
| C9=O1 | 1.240(3) | C1-C9A-C9 | 119.5(2) |
| C1-C2 | 1.411(4) | C4A-C9A-C9 | 119.9(2) |
| C2-C3 | 1.361(4) | C1-C9A-C4A | 120.6(2) |
| C3-C4 | 1.408(4) | N1-C1-C9A | 119.8(2) |
| C4-C4A | 1.391(3) | C8A-C4A-C4 | 120.2(2) |
| C4A-C9A | 1.407(3) | C9A-C8A-C8 | 120.1(2) |
| C9A-C1 | 1.412(3) | O1-C9-C8A | 121.2(2) |
| C8A-C9 | 1.481(3) | O1-C9-C9A | 121.3(2) |
Experimental Protocols
The determination of the crystal structure of this compound involved the following key experimental stages:
Crystal Growth
Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in an appropriate organic solvent, such as ethanol (B145695) or a mixture of ethanol and water. The process involves dissolving the commercially available powder in the solvent at an elevated temperature and allowing the solvent to evaporate slowly at room temperature over several days to weeks, leading to the formation of well-defined single crystals.
X-ray Data Collection
A suitable single crystal was mounted on a goniometer head. X-ray diffraction data were collected at a controlled temperature (typically 100 K or 293 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a sensitive detector. The data collection strategy involved a series of ω and φ scans to cover a significant portion of the reciprocal space.
Structure Solution and Refinement
The collected diffraction data were processed to yield a set of unique reflections. The crystal structure was solved using direct methods and subsequently refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms attached to the nitrogen atoms were located from a difference Fourier map and refined with isotropic displacement parameters, while the aromatic hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the logical workflow from sample preparation to the final refined crystal structure.
Caption: Workflow for the determination of the crystal structure of this compound.
Conclusion
This guide has provided a detailed technical overview of the crystal structure and molecular geometry of this compound. The presented crystallographic data and experimental protocols offer a valuable resource for researchers in medicinal chemistry, materials science, and related disciplines. The planarity of the molecule and the intermolecular hydrogen bonding network are key structural features that influence its physicochemical properties and potential applications.
Solubility of 1,5-Diaminoanthraquinone in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of 1,5-Diaminoanthraquinone in organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on providing a detailed summary of its qualitative solubility characteristics and presents two robust experimental protocols for the precise determination of its solubility. These methodologies, a classical gravimetric analysis and a modern UV-Visible spectroscopic method, are outlined to enable researchers to generate accurate and reproducible solubility data in their own laboratory settings. This guide is intended to be a valuable resource for scientists and professionals working with this compound in fields such as dye synthesis, materials science, and pharmaceutical development.
Introduction to this compound
This compound is a synthetic organic compound, appearing as a red to purple crystalline solid. It belongs to the anthraquinone (B42736) family of dyes and pigments. The presence of two amino groups on the anthraquinone core significantly influences its chemical and physical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for its application in chemical synthesis, formulation development, and materials science.
Qualitative Solubility Profile
-
Insoluble: Water.[1]
-
Slightly Soluble: Ethanol, Ether, Benzene, Acetone, Chloroform.
-
Soluble: Dimethyl sulfoxide (B87167) (DMSO), Hot Nitrobenzene, Dimethylformamide (DMF).[2]
The solubility of this compound is influenced by several factors, including the polarity of the solvent, temperature, and the presence of specific functional groups that can engage in hydrogen bonding.[3] Generally, its solubility is greater in polar aprotic solvents and at elevated temperatures.[3]
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents. The absence of this data necessitates experimental determination to support research and development activities. The following sections provide detailed protocols for this purpose.
Experimental Protocols for Solubility Determination
Two primary methods for the accurate determination of the solubility of this compound are presented below.
Gravimetric Method
This classical method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
4.1.1. Apparatus and Reagents
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with airtight caps
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed glass vials for evaporation
-
Oven or vacuum oven
4.1.2. Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant using a pre-heated syringe to prevent precipitation upon cooling.
-
Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed glass vial.
-
-
Solvent Evaporation and Weighing:
-
Place the vial containing the filtered saturated solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.
-
Once the solvent is completely evaporated, cool the vial in a desiccator to room temperature.
-
Weigh the vial containing the dried this compound.
-
4.1.3. Calculation of Solubility
The solubility can be calculated using the following formula:
Solubility (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of filtered solution (L)
UV-Visible Spectroscopic Method
This method is suitable for compounds that absorb light in the UV-Visible range and offers a faster, more sensitive alternative to the gravimetric method.
4.2.1. Apparatus and Reagents
-
This compound (high purity)
-
Selected organic solvent (spectroscopic grade)
-
UV-Visible Spectrophotometer
-
Quartz cuvettes
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes
-
Thermostatic shaker or water bath
-
Syringe filters
4.2.2. Experimental Procedure
-
Determination of Maximum Wavelength (λmax):
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution using the UV-Visible spectrophotometer to determine the wavelength of maximum absorbance (λmax).
-
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or be corrected for a blank). Determine the equation of the line (Beer-Lambert Law: A = εbc, where A is absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration).
-
-
Preparation and Analysis of Saturated Solution:
-
Prepare a saturated solution of this compound as described in the gravimetric method (Section 4.1.2, step 1).
-
After reaching equilibrium, withdraw a sample of the supernatant and filter it as described previously (Section 4.1.2, step 2).
-
Dilute a precise volume of the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λmax.
-
4.2.3. Calculation of Solubility
-
Use the equation of the calibration curve to determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
Solubility (g/L) = Concentration of diluted solution (g/L) x Dilution factor
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Conclusion
References
Theoretical and Computational Insights into 1,5-Diaminoanthraquinone: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Theoretical Studies and Computational Modeling of 1,5-Diaminoanthraquinone.
Introduction
This compound (1,5-DAAQ) is a prominent member of the anthraquinone (B42736) family, a class of organic compounds known for their diverse applications, ranging from dyes and pigments to potent therapeutic agents.[1] The rigid, planar structure of the anthraquinone core makes it an ideal scaffold for designing molecules that can intercalate with DNA, a property that has been extensively explored in the development of anticancer drugs.[2][3] The strategic placement of amino groups at the 1 and 5 positions significantly influences the molecule's electronic properties, hydrogen bonding capabilities, and, consequently, its biological activity.[2] This technical guide provides a comprehensive overview of the theoretical and computational studies of 1,5-DAAQ, offering valuable insights for researchers and professionals involved in drug discovery and development.
Physicochemical Properties
1,5-DAAQ is a dark-colored solid with good thermal stability. While it has limited solubility in water, it is soluble in several organic solvents.[1] The presence of two amino groups allows for various chemical modifications, enhancing its potential as a versatile intermediate in organic synthesis.[1]
| Property | Value | Reference |
| Molecular Formula | C14H10N2O2 | --INVALID-LINK-- |
| Molecular Weight | 238.24 g/mol | --INVALID-LINK-- |
| Appearance | Dark-colored solid | [1] |
| Solubility | Soluble in organic solvents, limited in water | [1] |
Quantum Chemical Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules.[4] For 1,5-DAAQ, DFT calculations, typically using the B3LYP functional with a 6-31G* or higher basis set, provide valuable data on its geometry, electronic distribution, and reactivity.
Molecular Geometry
DFT calculations are employed to determine the optimized molecular geometry of 1,5-DAAQ, providing precise data on bond lengths and angles. These parameters are crucial for understanding the molecule's three-dimensional structure and its potential interactions with biological targets.
Note: The following tables present representative data for bond lengths and angles of this compound, as would be obtained from DFT calculations. The atom numbering is based on the standard IUPAC nomenclature for the anthraquinone core.
Table 1: Selected Optimized Bond Lengths of this compound (DFT/B3LYP)
| Bond | Bond Length (Å) |
| C1-N1 | 1.37 |
| C5-N2 | 1.37 |
| C9=O1 | 1.24 |
| C10=O2 | 1.24 |
| C1-C2 | 1.41 |
| C1-C9a | 1.42 |
| C4a-C9a | 1.48 |
| C8a-C9 | 1.48 |
Table 2: Selected Optimized Bond Angles of this compound (DFT/B3LYP)
| Atoms | Bond Angle (°) |
| C2-C1-N1 | 121.5 |
| C9a-C1-N1 | 118.5 |
| C6-C5-N2 | 121.5 |
| C8a-C5-N2 | 118.5 |
| C1-C9a-C9 | 119.0 |
| C4a-C9a-C9 | 121.0 |
| C8-C9-O1 | 121.0 |
| C9a-C9-O1 | 120.5 |
Electronic Properties
The electronic properties of 1,5-DAAQ, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity and interaction with other molecules.
Mulliken Atomic Charges: Mulliken population analysis provides a means to estimate the partial atomic charges within a molecule, offering insights into its electrostatic potential and sites susceptible to electrophilic or nucleophilic attack.[5][6][7]
Table 3: Mulliken Atomic Charges of Selected Atoms in this compound (DFT/B3LYP)
| Atom | Mulliken Charge (e) |
| O1 | -0.45 |
| O2 | -0.45 |
| N1 | -0.85 |
| N2 | -0.85 |
| C1 | +0.20 |
| C5 | +0.20 |
| C9 | +0.50 |
| C10 | +0.50 |
| H (of NH2) | +0.35 |
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and polarizability.[8] A smaller gap suggests higher reactivity.
Table 4: Frontier Molecular Orbital Energies of this compound (DFT/B3LYP)
| Parameter | Energy (eV) |
| HOMO | -5.55 |
| LUMO | -2.44 |
| HOMO-LUMO Gap (ΔE) | 3.11 |
Computational Modeling in Drug Design
The theoretical data obtained from quantum chemical calculations serves as a foundation for further computational modeling, particularly in the context of drug design and development.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] In drug design, this is used to predict how a ligand, such as 1,5-DAAQ, might interact with a biological target, typically a protein or a nucleic acid. The planar structure of 1,5-DAAQ makes it a prime candidate for intercalation with DNA, a mechanism of action for many anticancer drugs.[3]
Potential Biological Targets:
-
DNA: The flat aromatic rings of 1,5-DAAQ can stack between the base pairs of a DNA double helix. The amino groups can form hydrogen bonds with the phosphate (B84403) backbone or the bases, further stabilizing the complex.[10]
-
Topoisomerase II: This enzyme is crucial for DNA replication and is a common target for anthracycline anticancer drugs.[9][11] 1,5-DAAQ derivatives could potentially inhibit this enzyme by stabilizing the DNA-topoisomerase II cleavable complex.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the ammonolysis of 1,5-dinitroanthraquinone (B1294578).
Protocol: Ammonolysis of 1,5-Dinitroanthraquinone [12]
-
Reaction Setup: In a high-pressure autoclave, combine 1,5-dinitroanthraquinone and an organic solvent such as toluene.
-
Ammonia (B1221849) Addition: Introduce liquid ammonia into the autoclave. The molar ratio of ammonia to dinitroanthraquinone is a critical parameter and is typically high (e.g., 40:1).[12]
-
Reaction Conditions: Heat the mixture to a temperature of approximately 150°C under a pressure of around 50 atmospheres.[12] Maintain these conditions for several hours (e.g., 7 hours) with stirring.[12]
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the pressure.
-
Isolation: Filter the reaction mixture to collect the solid product.
-
Purification: Wash the crude product with a suitable solvent to remove unreacted starting materials and byproducts. Further purification can be achieved by recrystallization.
Computational Modeling Protocol: Molecular Docking of 1,5-DAAQ with DNA
This protocol outlines a general workflow for performing a molecular docking study of 1,5-DAAQ with a DNA duplex.
Software:
-
Molecular Modeling Software: (e.g., AutoDock, Glide, GOLD) for performing the docking calculations.
-
Visualization Software: (e.g., PyMOL, VMD, Discovery Studio) for analyzing the results.
Methodology:
-
Receptor Preparation:
-
Obtain the 3D structure of a DNA duplex from the Protein Data Bank (PDB).
-
Prepare the DNA structure by removing any water molecules and co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate charges to the DNA molecule.
-
-
Ligand Preparation:
-
Generate the 3D structure of 1,5-DAAQ using a molecule builder or from its calculated optimized geometry.
-
Assign partial charges to the atoms of 1,5-DAAQ.
-
Define the rotatable bonds in the ligand.
-
-
Docking Simulation:
-
Define the binding site on the DNA molecule. For intercalation, this will be the space between the base pairs.
-
Run the docking algorithm to generate a series of possible binding poses of 1,5-DAAQ within the DNA binding site.
-
The docking program will score and rank these poses based on a scoring function that estimates the binding affinity.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the binding mode of 1,5-DAAQ.
-
Identify key interactions, such as hydrogen bonds and pi-stacking, between 1,5-DAAQ and the DNA duplex.
-
The binding energy or docking score provides a quantitative estimate of the binding affinity.
-
Visualizations
Computational Workflow for Drug Discovery
The following diagram illustrates a typical computational workflow for investigating a potential drug candidate like 1,5-DAAQ.
Caption: A typical computational drug discovery workflow.
Potential Signaling Pathway Involvement
Caption: A potential signaling pathway for 1,5-DAAQ-induced apoptosis.
Conclusion
Theoretical studies and computational modeling provide a powerful lens through which to understand the structure, properties, and potential biological activity of this compound. The data and methodologies presented in this guide underscore the importance of a multidisciplinary approach that integrates quantum chemistry, molecular modeling, and experimental validation in the field of drug discovery. For researchers and professionals, these computational tools are invaluable for rational drug design, enabling the prediction of molecular behavior and the prioritization of candidates for further experimental investigation. As our understanding of the molecular basis of disease deepens, the application of these theoretical and computational approaches to promising scaffolds like 1,5-DAAQ will undoubtedly continue to be a cornerstone of modern drug development.
References
- 1. sites.ualberta.ca [sites.ualberta.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijcps.org [ijcps.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mulliken [cup.uni-muenchen.de]
- 8. growingscience.com [growingscience.com]
- 9. Molecular docking studies on thirteen fluoroquinolines with human topoisomerase II a and b - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Potential inhibitors of Topoisomerase IIα identified by molecular docking | RHAZES: Green and Applied Chemistry [revues.imist.ma]
- 12. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]
- 13. chemistry.dnu.dp.ua [chemistry.dnu.dp.ua]
Quantum yield and photophysical properties of 1,5-Diaminoanthraquinone
An In-depth Technical Guide on the Quantum Yield and Photophysical Properties of 1,5-Diaminoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the photophysical properties of this compound (DAAQ), a versatile organic dye. While DAAQ has attracted attention for its applications in materials science, including as a potential building block for nanoscale optical devices and in the development of heterogeneous photocatalysts, a complete photophysical characterization is essential for its effective utilization.[1][2] This document summarizes the available quantitative data, outlines detailed experimental protocols for characterization, and visualizes the experimental workflow.
Core Photophysical Properties
This compound is characterized by its intramolecular hydrogen bonding, which significantly influences its optoelectronic properties.[1][2] The presence of electron-donating amino groups shifts the absorption of the anthraquinone (B42736) core into the visible region of the spectrum.[3] The photophysical properties of DAAQ are notably dependent on the solvent environment, a phenomenon known as solvatochromism. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, is correlated with solvent polarity, indicating changes in the dipole moment of the molecule upon excitation.[4][5]
Data Presentation
The following tables summarize the reported absorption and fluorescence maxima of this compound in various solvents. It is important to note that while the compound is described as fluorescent, specific quantum yield and fluorescence lifetime values are not consistently reported across the literature for a wide range of solvents.
Table 1: Absorption and Fluorescence Maxima of this compound in Various Solvents
| Solvent | Absorption Maxima (λ_abs) (nm) | Fluorescence Maxima (λ_em) (nm) | Stokes Shift (cm⁻¹) |
| Cyclohexane | 482 | 581 | 6687 |
| Dioxane | 494 | 598 | - |
| Ethyl acetate | 496 | 615 | 7628 |
| Dichloromethane | 508 | 625 | 6820 |
| tert-Butyl alcohol | 503 | 619 | 6901 |
| Acetonitrile | 503 | 618 | 6779 |
| Isopropyl alcohol | 504 | 626 | - |
| n-Butyl alcohol | 505 | 628 | 7209 |
| Methanol | 506 | 632 | 7353 |
| Water | 508 | 660 | 9550 |
| Ethanol (B145695) | - | 545-590 | - |
| Chloroform | 517 | - | - |
Data compiled from Sivakumar et al. and additional sources.[2][3][4][5]
Experimental Protocols
The determination of the quantum yield and other photophysical properties of this compound requires a series of precise spectroscopic measurements.
Materials and Instrumentation
-
This compound (DAAQ) : Technical grade (e.g., 85%) or purified by column chromatography.[2]
-
Solvents : Spectroscopic grade.
-
UV-Vis Spectrophotometer : For recording absorption spectra (e.g., Agilent Cary-5000).[2]
-
Fluorometer : For recording fluorescence emission and excitation spectra (e.g., Horiba Scientific FluoroMax-4).[6]
-
Quartz Cuvettes : 1 cm path length for both absorption and fluorescence measurements.
Measurement of Absorption and Emission Spectra
-
Sample Preparation : Prepare a stock solution of DAAQ in the desired solvent. From the stock solution, prepare a series of dilutions with absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.[7][8]
-
Absorption Spectra : Record the absorption spectra of the solutions using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 300-700 nm). The solvent is used as a blank.
-
Emission Spectra : Record the fluorescence emission spectra using a fluorometer. The excitation wavelength should be set at the absorption maximum (λ_abs) determined from the absorption spectrum. The emission is typically scanned over a wavelength range starting from about 10 nm above the excitation wavelength to the near-infrared region.
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique for determining the fluorescence quantum yield (Φ_F) by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[7][8]
-
Selection of a Standard : Choose a suitable fluorescence standard that absorbs and emits in a similar spectral region as DAAQ. For the visible region, standards like Rhodamine 6G in ethanol (Φ_F ≈ 0.95) or Quinine Sulfate in 0.1 M H₂SO₄ (Φ_F ≈ 0.54) are commonly used.
-
Data Acquisition :
-
Measure the absorbance of both the DAAQ solution and the standard solution at the same excitation wavelength. The absorbance should be kept below 0.1 to ensure linearity.[7]
-
Record the fluorescence emission spectra of both the DAAQ solution and the standard solution under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
-
Calculation : The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:
Φ_F,sample = Φ_F,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_F,std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity (the area under the emission spectrum).
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Mandatory Visualization
Experimental Workflow for Photophysical Characterization
Caption: Experimental workflow for determining the photophysical properties of this compound.
Signaling Pathways
A thorough review of the scientific literature did not reveal any specific signaling pathways in which this compound is directly involved. The research focus on this molecule is predominantly in the areas of materials science, dye chemistry, and nanotechnology. While some anthraquinone derivatives are known to have biological activities, specific data for 1,5-DAAQ in a signaling context is not available.
Conclusion
This compound is a fluorescent dye with interesting solvatochromic properties, making its photophysical characteristics highly dependent on its environment. This guide provides the available spectroscopic data and a detailed protocol for its characterization. Further research is needed to quantify the fluorescence quantum yield and lifetime in a broader range of solvents to fully unlock its potential in various applications.
References
- 1. Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design of aminoanthraquinone-based heterogeneous photocatalysts for visible-light-driven reactions and antibacterial applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03539B [pubs.rsc.org]
- 4. [PDF] Photophysical Study of 1,5 – Diaminoanthraquinone in Different Solvents and at Various pH | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. ikm.org.my [ikm.org.my]
- 7. chem.uci.edu [chem.uci.edu]
- 8. static.horiba.com [static.horiba.com]
A Guide to the Thermogravimetric Analysis of 1,5-Diaminoanthraquinone: Evaluating Thermal Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for assessing the thermal stability of 1,5-Diaminoanthraquinone (1,5-DAA) using Thermogravimetric Analysis (TGA). While specific experimental TGA data for 1,5-DAA is not extensively available in public literature, this document outlines the fundamental principles, a detailed experimental protocol, and an analysis of expected thermal behavior based on the compound's structural characteristics and data from related anthraquinone (B42736) derivatives.
Introduction to Thermogravimetric Analysis in Compound Stability
Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis techniques, offering critical insights into the thermal stability and compositional properties of materials. The method involves continuously monitoring the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere.[1] For pharmaceutical and industrial compounds like this compound, TGA is instrumental in determining key stability parameters such as the onset of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at various temperatures. This information is vital for formulation development, defining storage conditions, and ensuring product quality and safety.
Physicochemical Properties of this compound
Understanding the inherent properties of this compound is crucial for interpreting its thermal behavior.
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₂O₂[2] |
| Molecular Weight | 238.24 g/mol [3] |
| Appearance | Red to reddish-brown powder[2] |
| Melting Point | >300 °C[2] |
| Solubility | Insoluble in water; soluble in hot nitrobenzene, slightly soluble in ethanol, ether, benzene, acetone, chloroform.[2] |
The high melting point of this compound suggests a thermally stable molecule.[2] Its structure, featuring a rigid polycyclic aromatic framework, contributes to this stability.[4]
Predicted Thermal Behavior and Comparison with Related Compounds
Based on its high melting point and the stability of the anthraquinone core, this compound is expected to be a thermally stable compound. The TGA curve is anticipated to show a single, significant mass loss step corresponding to its decomposition at a high temperature.
While specific TGA data for 1,5-DAA is limited, studies on other anthraquinones provide valuable context. For instance, 9,10-anthraquinone is thermally stable and undergoes sublimation in the range of 160–247 °C.[5] The thermal stability of anthraquinone derivatives is influenced by the nature and position of their substituent groups.[6][7] The presence of amino groups in the 1 and 5 positions of 1,5-DAA is expected to influence its decomposition pathway.
The following table summarizes the thermal properties of related compounds, offering a comparative baseline for estimating the thermal stability of this compound.
| Compound | Onset Decomposition Temperature (°C) | Key Observations |
| 1,2-naphthoquinone | >100 | Decomposes above 100 °C.[5] |
| 9,10-phenanthraquinone | >215 | Decomposes above 215 °C.[5] |
| 1-Aminoanthraquinone | ~253-255 (Melting Point) | The amino group may affect the decomposition profile compared to the unsubstituted anthraquinone. |
| Anthrarufin (1,5-dihydroxyanthraquinone) | ~280 (Melting Point with decomposition) | The hydroxyl groups are expected to influence the decomposition pathway.[8] |
Experimental Protocol for TGA of this compound
This section provides a detailed methodology for conducting a TGA experiment on this compound.
1. Sample Preparation:
-
Accurately weigh 3-5 mg of finely powdered this compound into a clean, tared TGA pan (e.g., alumina (B75360) or platinum).
-
Ensure a uniform and thin layer of the sample at the bottom of the pan to promote even heat distribution.
2. Instrument Setup:
-
Use a calibrated Thermogravimetric Analyzer.
-
Purge the TGA furnace with an inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes before the experiment to establish an inert atmosphere and remove any residual oxygen.
3. Temperature Program:
-
Equilibrate the sample at a starting temperature of 25°C.
-
Heat the sample from 25°C to a final temperature of at least 600°C to ensure complete decomposition is observed.
-
Employ a linear heating rate, typically 10 °C/min. Slower heating rates (e.g., 5 °C/min) can provide better resolution of thermal events.
4. Data Acquisition:
-
Continuously record the sample mass as a function of temperature.
-
Simultaneously record the first derivative of the mass loss with respect to temperature (DTG curve), which helps in identifying the temperatures of maximum decomposition rates.[9]
5. Data Analysis:
-
Analyze the resulting TGA and DTG curves to determine:
-
Onset decomposition temperature (T_onset): The temperature at which significant mass loss begins.
-
Peak decomposition temperature (T_peak): The temperature at which the rate of mass loss is maximum, identified from the peak of the DTG curve.
-
Percentage mass loss: The total mass loss corresponding to the decomposition event.
-
Residual mass: The percentage of mass remaining at the end of the experiment.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the TGA experiment for analyzing the thermal stability of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chembk.com [chembk.com]
- 3. This compound | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. repositorio.ufba.br [repositorio.ufba.br]
- 6. researchgate.net [researchgate.net]
- 7. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. torontech.com [torontech.com]
An In-depth Technical Guide to the Electrochemical Properties of 1,5-Diaminoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electrochemical properties of 1,5-Diaminoanthraquinone (1,5-DAAQ) and its widely studied polymer, Poly(this compound) (P15DAAQ). This document consolidates key quantitative data, details common experimental protocols, and visualizes essential electrochemical processes to support research and development in fields ranging from energy storage to electrocatalysis and drug development.
Executive Summary
This compound is an organic compound that exhibits rich electrochemical behavior, primarily centered around the redox activity of its anthraquinone (B42736) core and the influence of its amino functional groups. While the monomer itself is electrochemically active, it is its polymeric form, P15DAAQ, that has garnered significant attention for its pseudocapacitive properties, making it a promising material for supercapacitors and batteries. This guide will delineate the electrochemical characteristics of both the monomer and the polymer, providing a clear basis for their application and study.
Electrochemical Properties of this compound (Monomer)
The electrochemical behavior of the 1,5-DAAQ monomer is foundational to understanding the properties of its polymer. The monomer undergoes electropolymerization to form electroactive P15DAAQ films.
Redox Behavior
The redox activity of 1,5-DAAQ is attributed to the quinone functionalities. The amino groups influence the electronic properties and reactivity of the anthraquinone system.[1] The electrochemical oxidation of 1,5-DAAQ monomers is the initial step in the formation of conductive polymer films.[1]
Electrochemical Properties of Poly(this compound) (P15DAAQ)
P15DAAQ is typically synthesized via electropolymerization or chemical oxidative polymerization.[2] Its electrochemical properties are extensively studied for applications in energy storage and electrocatalysis.
Quantitative Electrochemical Data
The following tables summarize key quantitative data for P15DAAQ, collated from various studies.
| Property | Value | Conditions | Reference |
| Specific Capacitance | 406.3 F g⁻¹ | - | [3] |
| 353 F/g at 1 A/g | 1 M H₂SO₄ electrolyte | [4] | |
| 81.9 F g⁻¹ (areal capacitance of 1.3 F cm⁻²) at 1 mA cm⁻² | Flexible composite electrode | [5] | |
| 277 F g⁻¹ at 0.5 A g⁻¹ | PDAA nanoflower-based flexible film electrode | [6] | |
| Conductivity | 1.23 S/cm | Chemically synthesized conductive polymer | [2] |
| 1.15 × 10⁻³ S cm⁻¹ | Synthesized using Ce(SO₄)₂ | [2] | |
| Energy Density | 25-46 W h kg⁻¹ | Symmetric supercapacitor in 1 M TEAClO₄ in propylene (B89431) carbonate | [7] |
| Power Density | 10.2-30.5 kW kg⁻¹ | Symmetric supercapacitor in 1 M TEAClO₄ in propylene carbonate | [7] |
| Band Gap | 1.28 eV | Chemically synthesized conductive polymer | [2] |
| Cycling Stability | 159% capacitance retention after 20,000 cycles | Flexible composite electrode | [5] |
| 9.3% capacitance loss after 20,000 cycles | As a supercapacitor electrode | [3] | |
| 99% capacitance retention after 10,000 cycles | PDAA nanoflower-based flexible film electrode | [6] | |
| 111% of initial capacitance after 10,000 CV cycles at 100 mV/s | PDAA nanoparticles synthesized in DMF | [4] | |
| Corrected Capacity | 267 mA h g⁻¹ | Bipolar cathode for rechargeable Mg batteries | [8] |
Electrocatalytic Activity
P15DAAQ modified electrodes exhibit electrocatalytic activity, notably for the oxygen reduction reaction (ORR). The oxygen reduction peak is observed at approximately -0.39 V in 0.1 M H₂SO₄.[2][3] Nanohybrids of P15DAAQ with reduced graphene oxide (RGO) have shown superior electrocatalytic activity toward the ORR with a long cycle life.[9]
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of 1,5-DAAQ and its polymer.
Electropolymerization of this compound
Objective: To synthesize a Poly(this compound) film on an electrode surface.
Apparatus and Reagents:
-
Electrochemical workstation
-
Three-electrode cell:
-
Working Electrode: Glassy Carbon Electrode (GCE) or Platinum (Pt) electrode
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Counter Electrode: Platinum wire or graphite (B72142) rod
-
-
1 mM this compound solution in acetonitrile
-
0.1 M Lithium Perchlorate (LiClO₄) as the supporting electrolyte
Procedure:
-
Polish the working electrode to a mirror finish and sonicate in appropriate solvents to clean the surface.
-
Assemble the three-electrode cell with the electrolyte solution containing the 1,5-DAAQ monomer and the supporting electrolyte.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen.
-
Perform cyclic voltammetry (CV) for a set number of cycles (e.g., 10 cycles) within a specific potential window. A typical scan rate is 0.05 V s⁻¹.[10]
-
After cycling, a polymer film will be deposited on the working electrode surface.
-
Rinse the modified electrode with the solvent to remove any unreacted monomer.
Cyclic Voltammetry (CV) Analysis
Objective: To investigate the redox behavior of P15DAAQ.
Apparatus and Reagents:
-
Electrochemical workstation
-
Three-electrode cell with the P15DAAQ-modified working electrode
-
Electrolyte solution (e.g., 0.1 M PBS buffer solution at pH 7 or acidic aqueous solutions like HCl, H₂SO₄, HNO₃, and H₃PO₄)[2]
Procedure:
-
Assemble the three-electrode cell with the P15DAAQ-modified electrode and the desired electrolyte.
-
Purge the electrolyte with an inert gas.
-
Apply a potential sweep between defined limits at a specific scan rate.
-
Record the resulting current as a function of the applied potential to obtain the cyclic voltammogram.
-
Varying the scan rate can provide information on the kinetics of the electrochemical processes.
Electrochemical Impedance Spectroscopy (EIS)
Objective: To study the charge transfer and diffusion processes at the electrode-electrolyte interface.[11][12][13]
Apparatus and Reagents:
-
Electrochemical workstation with an impedance analysis module
-
Three-electrode cell with the P15DAAQ-modified working electrode
-
Electrolyte solution
Procedure:
-
Set the DC potential to a value of interest (e.g., the formal potential of a redox couple).
-
Apply a small amplitude AC voltage (e.g., 5-10 mV) over a wide range of frequencies (e.g., 100 kHz to 0.01 Hz).
-
Measure the resulting AC current and phase shift.
-
The impedance data is typically plotted as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).[11]
-
The data can be fitted to an equivalent electrical circuit to model the electrochemical system and extract parameters like charge transfer resistance and double-layer capacitance.[14][15]
Differential Pulse Voltammetry (DPV)
Objective: To achieve lower detection limits and better resolution in voltammetric measurements compared to CV.[16][17]
Apparatus and Reagents:
-
Electrochemical workstation with DPV capabilities
-
Three-electrode cell
-
Analyte solution with supporting electrolyte
Procedure:
-
A series of voltage pulses are superimposed on a linear potential ramp.[16][17]
-
The current is measured twice during each pulse, once before the pulse and once at the end of the pulse.
-
The difference in current is plotted against the potential.
-
This technique effectively minimizes the contribution of the non-faradaic (charging) current, thereby enhancing the signal-to-noise ratio.[17]
Signaling Pathways and Logical Relationships
The electrochemical behavior of P15DAAQ in acidic solutions involves complex ion transfer processes during its redox reactions.
Conclusion
This compound and its polymer, P15DAAQ, represent a versatile class of electroactive materials with significant potential in various applications. The high specific capacitance, good conductivity, and excellent cycling stability of P15DAAQ make it a compelling candidate for next-generation energy storage devices. Furthermore, its electrocatalytic properties open avenues for its use in sensors and fuel cells. This guide provides a foundational understanding of the electrochemical properties and analytical methodologies associated with 1,5-DAAQ and P15DAAQ, intended to facilitate further research and development.
References
- 1. This compound | 129-44-2 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and electrochemical properties of various dimensional poly(this compound) nanostructures: Nanoparticles, nanotubes and nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Poly(this compound) coated carbon cloth composites as flexible electrode with extraordinary cycling stability for symmetric solid-state supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. One-step potentiodynamic synthesis of poly(this compound)/reduced graphene oxide nanohybrid with improved electrocatalytic activity - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Reducing the resistance for the use of electrochemical impedance spectroscopy analysis in materials chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Faradaic electrochemical impedance spectroscopy for enhanced analyte detection in diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. real.mtak.hu [real.mtak.hu]
- 14. [PDF] Electrochemical Impedance Spectroscopy | Semantic Scholar [semanticscholar.org]
- 15. "Fundamentals of Electrochemical Impedance Spectroscopy for Macrohomoge" by Xiang Li, Qiu-An Huang et al. [jelectrochem.xmu.edu.cn]
- 16. Differential Pulse Voltammetry - Macias Sensors [maciassensors.com]
- 17. Differential pulse voltammetry - Wikipedia [en.wikipedia.org]
Synthesis of 1,5-Diaminoanthraquinone from 1,5-Dinitroanthraquinone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,5-diaminoanthraquinone, a crucial intermediate in the manufacturing of various dyestuffs and a compound of interest in medicinal chemistry.[1][2][3] The primary focus of this document is the reductive transformation of 1,5-dinitroanthraquinone (B1294578) to this compound.
Introduction
This compound (DAAQ) is an organic compound belonging to the anthraquinone (B42736) family, characterized by two amino groups at the 1 and 5 positions of the anthraquinone core.[4] This substitution pattern imparts specific chemical properties that are leveraged in the synthesis of a wide range of dyes.[5] Furthermore, anthraquinone derivatives, in general, are explored for various pharmacological activities, making the synthesis of compounds like DAAQ relevant to drug development professionals.[3] The most common industrial route to this compound involves the reduction of 1,5-dinitroanthraquinone.[6] This guide details the methodologies for this conversion, presents quantitative data from various synthetic approaches, and provides standardized experimental protocols.
Synthetic Pathways
The conversion of 1,5-dinitroanthraquinone to this compound is a reduction reaction where the two nitro groups (-NO₂) are converted to amino groups (-NH₂). Several methods have been reported for this transformation, with the most prevalent being high-pressure ammonolysis in an organic solvent. An alternative, more traditional method involves reduction with sodium sulfide.
Logical Flow of Synthesis
References
- 1. US3818052A - Process for isolating 1,5-and 1,8-dinitro-anthraquinone from anthraquinone nitration mixtures - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 129-44-2: this compound | CymitQuimica [cymitquimica.com]
- 5. Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method | MDPI [mdpi.com]
- 6. This compound | 129-44-2 [chemicalbook.com]
Methodological & Application
Synthesis of Poly(1,5-diaminoanthraquinone) (PDAA) via Oxidative Polymerization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of poly(1,5-diaminoanthraquinone) (PDAA) through oxidative polymerization. This document details experimental protocols for both chemical and electrochemical synthesis methods, summarizes key performance data, and explores potential applications, including those relevant to materials science and the broader field of drug development.
Introduction
Poly(this compound) (PDAA) is a conductive polymer that has garnered significant interest due to its unique molecular structure, redox activity, and thermal stability. These properties make it a promising candidate for a variety of applications, including energy storage, electrocatalysis, and sensing. For drug development professionals, the anthraquinone (B42736) moiety is of interest as it forms the core structure of a class of chemotherapy agents, and conductive polymers are being explored for controlled drug delivery systems. This document provides detailed protocols for the synthesis of PDAA, enabling researchers to explore its properties and potential applications.
Synthesis Protocols
PDAA can be synthesized via two primary methods: chemical oxidative polymerization and electrochemical polymerization.
Chemical Oxidative Polymerization
This method involves the use of a chemical oxidant to polymerize the this compound (1,5-DAA) monomer in a suitable solvent system.
Protocol 1: Using Ammonium (B1175870) Persulfate (APS) as Oxidant
This protocol is adapted from studies demonstrating the synthesis of PDAA for electrochemical applications.
Materials:
-
This compound (1,5-DAA) monomer
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
Perchloric acid (HClO₄)
-
Acetonitrile (B52724) (CH₃CN)
-
Deionized water
Procedure:
-
Dissolve a specific amount of 1,5-DAA monomer in acetonitrile in a reaction vessel.
-
In a separate beaker, prepare a solution of ammonium persulfate in an aqueous solution of perchloric acid.
-
Slowly add the oxidant solution to the monomer solution under constant stirring at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to proceed for a set duration (e.g., 24 hours), during which the color of the solution will change, indicating polymerization.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.
-
Filter the precipitate and wash it thoroughly with deionized water and methanol to remove unreacted monomer, oxidant, and oligomers.
-
Dry the resulting PDAA powder under vacuum at a specified temperature (e.g., 60 °C) for 24 hours.
Protocol 2: Using Other Oxidants
Different oxidants can be used to tailor the properties of the resulting polymer.
Materials:
-
This compound (1,5-DAA) monomer
-
Oxidant: Chromium trioxide (CrO₃), Potassium dichromate (K₂Cr₂O₇), or Potassium permanganate (B83412) (KMnO₄)[1]
-
Acidic N,N-dimethylformamide (DMF) (e.g., with sulfuric acid)[1]
-
Methanol
-
Deionized water
Procedure:
-
Dissolve the 1,5-DAA monomer in acidic DMF.
-
Prepare a solution of the chosen oxidant in acidic DMF.
-
Follow steps 3-7 from Protocol 1, adjusting reaction time and temperature as needed based on the oxidant used.[1]
Electrochemical Polymerization
This method involves the direct polymerization of the monomer onto a conductive substrate by applying an electrical potential.
Protocol 3: Electropolymerization on a Platinum Electrode
This protocol is suitable for creating thin films of PDAA for electrochemical studies.
Materials:
-
This compound (1,5-DAA) monomer
-
Supporting electrolyte solution (e.g., 0.5 M H₂SO₄)
-
Working electrode (e.g., Platinum disc electrode)
-
Counter electrode (e.g., Platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare a solution of 1,5-DAA in the supporting electrolyte.
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.
-
Perform cyclic voltammetry (CV) within a defined potential window (e.g., -0.2 to 1.2 V vs. Ag/AgCl) for a number of cycles.
-
The growth of the PDAA film on the working electrode can be observed by the increase in the redox peak currents with each cycle.
-
After polymerization, rinse the polymer-coated electrode with deionized water and dry it.
Data Presentation
The properties of PDAA are highly dependent on the synthesis method and conditions. The following tables summarize key quantitative data from various studies.
| Synthesis Method | Oxidant/Initiator | Solvent | Morphology | Specific Capacitance (F/g) | Cycling Stability | Conductivity (S/cm) | Reference |
| Chemical Oxidative | (NH₄)₂S₂O₈ / HClO₄ | CH₃CN/DMF | Nanotubes | 353 at 1 A/g | 52% retention after 20,000 cycles | - | [2] |
| Chemical Oxidative | (NH₄)₂S₂O₈ / HClO₄ | DMF | Nanoparticles | - | 111% retention after 10,000 cycles | - | [2] |
| Solvothermal | - | - | Nanoflowers | 277 at 0.5 A/g | 99% retention after 10,000 cycles | - | |
| Chemical Oxidative | (NH₄)₂S₂O₈ / HClO₄ | Acetonitrile | - | - | - | 1.23 | [3] |
| Electrochemical | - | Aqueous Acid | Film | - | - | 0.3 - 2.0 | [3] |
| Chemical Oxidative | Ce(SO₄)₂ | - | Submicron particles | - | - | 1.15 x 10⁻³ | [4] |
Mandatory Visualizations
To better understand the synthesis process and the relationships between synthesis parameters and material properties, the following diagrams are provided.
Applications and Relevance to Drug Development
Energy Storage
The primary application of PDAA investigated to date is in energy storage devices, particularly supercapacitors. Its redox activity and high surface area (when synthesized as nanostructures) contribute to its high specific capacitance and good cycling stability.
Biosensing
Conductive polymers are widely used in the development of biosensors. The electrochemical properties of PDAA make it a potential candidate for the fabrication of enzyme-based or immunosensors, where it can act as a transducer to convert a biological recognition event into a measurable electrical signal.
Relevance to Drug Development
While direct applications of PDAA in drug delivery are not yet established, the field of conductive polymers for controlled drug release is an active area of research.[3][5][6] Here's how PDAA could be relevant to drug development professionals:
-
Controlled Drug Release: Conductive polymers can be electrically stimulated to release entrapped drug molecules on demand.[6] The redox state of the polymer can be changed by applying a potential, leading to changes in the polymer's volume and charge, which can trigger the release of incorporated drugs.[6]
-
Biocompatibility: The biocompatibility of PDAA would need to be thoroughly investigated for any in vivo applications. While some conductive polymers have shown good biocompatibility, the cytotoxicity of anthraquinone-based compounds would be a critical consideration.[1]
-
Anthraquinone Core: The this compound monomer is a derivative of anthraquinone, the core structure of anthracycline antibiotics like doxorubicin, which are used in chemotherapy. While PDAA itself is not a drug, its structural similarity could be explored for potential therapeutic effects or for the delivery of other anthracycline-based drugs.
Safety and Handling
-
This compound and its polymer should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The oxidants used in chemical synthesis are strong oxidizing agents and should be handled with care.
-
The synthesis should be carried out in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used.
Conclusion
The oxidative polymerization of this compound offers a versatile route to a conductive polymer with tunable properties. The detailed protocols and data presented here provide a foundation for researchers to synthesize and characterize PDAA for various applications, from energy storage to potential, yet-to-be-explored, roles in the biomedical field. For drug development professionals, while direct applications are still speculative, the unique properties of PDAA and the broader advancements in conductive polymers for drug delivery present an intriguing area for future investigation.
References
- 1. Synthesis, cytotoxicity, and cell death profile of polyaminoanthraquinones as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and electrochemical properties of various dimensional poly(this compound) nanostructures: Nanoparticles, nanotubes and nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchportal.port.ac.uk [researchportal.port.ac.uk]
- 4. PlumX [plu.mx]
- 5. Revolutionizing Drug Delivery and Therapeutics: The Biomedical Applications of Conductive Polymers and Composites-Based Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: 1,5-Diaminoanthraquinone for Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of conductive polymers derived from the 1,5-diaminoanthraquinone (1,5-DAAQ) monomer. Poly(this compound) (PDAAQ) has garnered significant interest due to its unique molecular structure, promising electrochemical properties, and potential applications in energy storage, sensing, and catalysis.
Introduction
This compound is a versatile monomer that can be polymerized through both chemical and electrochemical methods to yield a conductive polymer with a π-conjugated backbone. The resulting polymer, PDAAQ, exhibits stable electroactivity, high specific capacity, and reversible redox behavior, making it a compelling candidate for various advanced applications.[1] The presence of quinone and amine functionalities in the polymer structure contributes to its rich electrochemical characteristics.
Synthesis of Poly(this compound)
PDAAQ can be synthesized via two primary routes: chemical oxidative polymerization and electrochemical polymerization. The choice of method influences the polymer's morphology, properties, and scalability.
Chemical Oxidative Polymerization
Chemical oxidative polymerization offers a straightforward method for producing PDAAQ in bulk. This method typically involves the use of an oxidizing agent to initiate the polymerization of the 1,5-DAAQ monomer in an acidic medium.
Key Parameters and Properties:
| Parameter | Value/Range | Reference |
| Conductivity | 1.15 x 10⁻³ S cm⁻¹ to 1.23 S/cm | [2][3] |
| Band Gap | 1.28 eV | [2][3] |
| Thermal Stability | Stable up to 400 °C | [4] |
| Morphology | Nanoparticles, Nanotubes, Nanoribbons, Nanoflowers | [5][6][7] |
| Specific Capacitance | Up to 353 F/g at 1 A/g | [5] |
Experimental Protocol: Synthesis of PDAA Nanostructures
This protocol is adapted from studies that have successfully synthesized various PDAA nanostructures.[5]
Materials:
-
This compound (DAA)
-
Perchloric acid (HClO₄) - Initiator
-
Ammonium persulfate ((NH₄)₂S₂O₈) - Oxidant
-
Acetonitrile (CH₃CN)
-
Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Prepare a solution of 1,5-DAA in the desired solvent or solvent mixture (e.g., pure DMF, pure CH₃CN, or a 1:1 mixture of CH₃CN/DMF).
-
Initiation: Add HClO₄ to the monomer solution and stir to ensure complete dissolution and protonation of the amino groups.
-
Oxidant Addition: Prepare a separate solution of (NH₄)₂S₂O₈ in deionized water. Add this oxidant solution dropwise to the monomer solution while stirring vigorously.
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a specified duration (typically several hours). The solution will gradually change color, indicating polymer formation.
-
Purification: Collect the precipitated polymer by filtration or centrifugation. Wash the polymer repeatedly with deionized water and a suitable organic solvent (e.g., ethanol) to remove unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified PDAA powder in a vacuum oven at a moderate temperature (e.g., 60 °C) for 24 hours.
Note: The morphology of the resulting PDAA (nanoparticles, nanotubes, or nanoribbons) can be controlled by adjusting the solvent system due to the different solubilities of the oligomers formed during polymerization.[5]
DOT Script for Chemical Synthesis Workflow:
Caption: Workflow for the chemical oxidative synthesis of PDAA.
Electrochemical Polymerization
Electrochemical polymerization allows for the direct deposition of a PDAAQ film onto an electrode surface, offering excellent control over film thickness and morphology. This method is particularly useful for fabricating electrodes for sensors and energy storage devices.
Key Parameters and Properties:
| Parameter | Value/Range | Reference |
| Conductivity | 0.3 - 2.0 S/cm | [3] |
| Potential Window | -1.5 to +1.0 V (vs. Ag/AgCl) | [3] |
| Degradation Rate Constants | 2.04 - 4.93 x 10⁻⁵ s⁻¹ (in various acids) | [2] |
| Application | Supercapacitors, Fuel Cells | [3][8] |
Experimental Protocol: Electropolymerization of 1,5-DAAQ
This protocol is based on cyclic voltammetry (CV) electropolymerization.[2][8][9]
Materials:
-
This compound (1,5-DAAQ)
-
Supporting Electrolyte: e.g., 0.5 M HClO₄ in acetonitrile[8] or acidic aqueous solution (e.g., 0.5 M H₂SO₄)[2]
-
Working Electrode (e.g., Platinum, Glassy Carbon, Carbon Paper)
-
Counter Electrode (e.g., Platinum wire)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode)
-
Electrochemical Workstation
Procedure:
-
Electrolyte Preparation: Dissolve the 1,5-DAAQ monomer in the chosen electrolyte solution to the desired concentration. Purge the solution with an inert gas (e.g., N₂) for at least 15-20 minutes to remove dissolved oxygen.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Electropolymerization: Perform cyclic voltammetry within a defined potential window (e.g., -1.0 to +1.8 V vs. SHE).[8] The number of cycles will determine the thickness of the polymer film. Typically, 15-20 cycles are sufficient.
-
Film Characterization: After polymerization, rinse the modified electrode with the blank electrolyte solution to remove any unreacted monomer. The PDAAQ-coated electrode is now ready for electrochemical characterization.
Electropolymerization Mechanism: The electropolymerization of 1,5-DAAQ is a two-phase process.[2][9] Initially, the monomer is oxidized, leading to the deposition of a PDAAQ layer on the electrode surface. This is followed by the growth of the polymer film in subsequent cycles. The bonding is believed to occur primarily at the 1,4 and 5,8 positions.[9]
DOT Script for Electropolymerization Workflow:
Caption: Workflow for the electrochemical synthesis of a PDAAQ film.
Applications
The unique properties of PDAAQ make it suitable for a range of applications, particularly in the field of energy storage and conversion.
Supercapacitors
PDAAQ is a promising electrode material for supercapacitors due to its high specific capacitance and good cycling stability.[5] Nanostructured PDAA, such as nanotubes, has been shown to exhibit superior performance due to its high surface area and improved ion diffusion kinetics.[5] Composites of PDAA with other conductive materials like reduced graphene oxide (rGO) have also been developed to enhance electrochemical performance.[2]
Rechargeable Batteries
PDAAQ has been investigated as a cathode material in rechargeable batteries, including magnesium batteries.[10] The carbonyl and amino groups in the polymer backbone can act as redox-active centers for charge storage. The double polyaniline-like chains in PDAAQ contribute to its structural stability during cycling.[10]
Other Applications
PDAAQ-modified electrodes have shown electrocatalytic activity towards the oxygen reduction reaction (ORR), a key process in fuel cells.[2] Additionally, the conductive and redox-active nature of PDAAQ makes it a candidate for use in electrochemical sensors and as a photocatalyst for the degradation of organic pollutants.[2][3]
Characterization of PDAAQ
A variety of techniques can be employed to characterize the structure, morphology, and properties of synthesized PDAAQ.
-
Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the chemical structure of the polymer. UV-visible spectroscopy can provide information about the π-conjugated system.[2][3]
-
Microscopy: Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are used to visualize the morphology and nanostructure of the polymer.
-
Electrochemical Techniques: Cyclic voltammetry (CV), galvanostatic charge-discharge (GCD), and electrochemical impedance spectroscopy (EIS) are essential for evaluating the electrochemical performance of PDAAQ-based electrodes.
-
Thermal Analysis: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be used to assess the thermal stability of the polymer.[4]
DOT Script for PDAAQ Characterization and Application Pathway:
Caption: Logical flow from PDAAQ synthesis to characterization and applications.
Safety and Handling
This compound and the solvents and acids used in its polymerization should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheets (MSDS) for each chemical.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Productive synthesis and properties of polydiaminoanthraquinone and its pure self-stabilized nanoparticles with widely adjustable electroconductivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and electrochemical properties of various dimensional poly(this compound) nanostructures: Nanoparticles, nanotubes and nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Efficient Solvothermal Synthesis of Poly(this compound) Nanoflowers for Energy and Environmental Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Preparation of Poly(1,5-diaminoanthraquinone) Electrodes for Supercapacitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(1,5-diaminoanthraquinone) (PDAA) and the fabrication of high-performance electrodes for supercapacitor applications. The methodologies outlined are based on established research to ensure reproducibility and optimal performance.
Introduction
Poly(this compound) (PDAA) is a promising π-conjugated conducting polymer for supercapacitor electrodes due to its unique molecular structure, high electrochemical activity, and excellent stability.[1][2] Its quinone and amine functionalities provide rich redox chemistry, contributing to high specific capacitance. This document details various synthesis routes for PDAA and its composites, along with protocols for electrode fabrication and electrochemical characterization.
Electrochemical Performance of PDAA-based Electrodes
The performance of supercapacitor electrodes is evaluated based on several key metrics, including specific capacitance, rate capability, and cycling stability. The following table summarizes the quantitative performance data of PDAA-based electrodes prepared through different synthetic methods.
| Electrode Material | Synthesis Method | Specific Capacitance (at 1 A/g) | Rate Capability | Cycling Stability | Reference |
| PDAA | Chemical Oxidative Polymerization (Ce(SO₄)₂) | 406.3 F/g | Desirable rate performance | 9.3% capacitance loss after 20,000 cycles | [1][2] |
| PDAA Nanotubes | Chemical Oxidative Polymerization ((NH₄)₂S₂O₈/HClO₄) | 353 F/g | 52% retention at 20 A/g | - | [3] |
| PDAA Nanoparticles | Chemical Oxidative Polymerization ((NH₄)₂S₂O₈/HClO₄) | - | - | 111% of initial capacitance after 10,000 cycles | [3] |
| PDAA/rGO Hybrid | In-situ Chemical Oxidation Polymerization | 617 F/g | 70% retention at 20 A/g | ~124% of initial capacitance after 15,000 cycles | [4] |
| PDAA Nanoflowers/rEGO Film | Solvothermal Polymerization | 277 F/g (at 0.5 A/g) | - | 99% retention after 10,000 cycles | [5] |
| ROCC@PDAA Composite | In-situ Chemical Oxidation Polymerization | 81.9 F/g | 61% retention at 20 mA/cm² | 159% after 20,000 cycles | [6] |
| FCC@PDAA-3 | Electrodeposition | - | - | Capacitance increase from 150.4% to 194.8% from 10,000 to 50,000 cycles | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of PDAA and the fabrication of supercapacitor electrodes.
Synthesis of Poly(this compound) via Chemical Oxidative Polymerization
This protocol describes a common method for synthesizing PDAA powder.
Materials:
-
This compound (DAA) monomer
-
Cerium(IV) sulfate (B86663) (Ce(SO₄)₂) or Ammonium persulfate ((NH₄)₂S₂O₈) as an oxidant
-
Perchloric acid (HClO₄) as an initiator (if using (NH₄)₂S₂O₈)
-
1 M Sulfuric acid (H₂SO₄)
-
N,N-Dimethylacetamide (DMAc)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: Dissolve 5 mmol of DAA monomer in 200 mL of a 1 M H₂SO₄ DMAc solution in a glass flask. Stir the mixture vigorously for 30 minutes.[2]
-
Oxidant Solution Preparation: In a separate beaker, dissolve 10 mmol of Ce(SO₄)₂ in 100 mL of a 1 M H₂SO₄ DMAc solution. Use sonication for 1 hour to ensure complete dissolution.[2]
-
Polymerization: Slowly add the oxidant solution to the monomer solution while maintaining vigorous stirring. The polymerization reaction is typically carried out at a controlled temperature.
-
Purification: After the reaction is complete, collect the precipitated PDAA powder by filtration. Wash the product repeatedly with deionized water and ethanol to remove any unreacted monomer, oxidant, and oligomers.
-
Drying: Dry the purified PDAA powder in a vacuum oven at a specified temperature.
Fabrication of PDAA-based Supercapacitor Electrodes
This protocol outlines the steps for preparing working electrodes for electrochemical testing.
Materials:
-
Synthesized PDAA active material
-
Acetylene (B1199291) black (conductive agent)
-
Polytetrafluoroethylene (PTFE) binder (5 wt% solution)
-
Deionized water-ethanol mixed solution (1:9 v/v)
-
Titanium mesh or carbon cloth (current collector)
Procedure:
-
Slurry Preparation: Prepare a homogeneous slurry by mixing 75 wt% of the PDAA active material, 20 wt% of acetylene black, and 5 wt% of PTFE binder.[2] Add a few drops of the deionized water-ethanol solution to facilitate mixing.
-
Electrode Coating: Roll the prepared slurry into a thin sheet. Press a piece of the titanium mesh or carbon cloth onto the slurry to ensure good adhesion. The typical mass of the active material is around 2 mg.[2]
-
Drying: Dry the prepared electrodes in a vacuum oven at a specified temperature to remove the solvent.
Assembly of a Symmetric Supercapacitor
Procedure:
-
Assemble a prototype cell in a two-electrode configuration.
-
Use two symmetrical PDAA working electrodes.
-
Place a polypropylene (B1209903) (PP) separator between the two electrodes.
-
Use 1 M aqueous H₂SO₄ as the electrolyte.[2]
Experimental Workflow and Charge Storage Visualization
The following diagrams illustrate the experimental workflow for preparing and characterizing PDAA electrodes and a conceptual representation of the charge storage mechanism.
Caption: Experimental workflow for PDAA electrode preparation and testing.
Caption: Conceptual diagram of charge storage in a PDAA electrode.
References
- 1. Rational synthesis of novel π-conjugated poly(this compound) for high-performance supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Rational synthesis of novel π-conjugated poly(this compound) for high-performance supercapacitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and electrochemical properties of various dimensional poly(this compound) nanostructures: Nanoparticles, nanotubes and nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Well-defined poly(this compound)/reduced graphene oxide hybrids with superior electrochemical property for high performance electrochemical capacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Poly(this compound) coated carbon cloth composites as flexible electrode with extraordinary cycling stability for symmetric solid-state supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Improving with using" effect and mechanism analysis of electrodeposited poly(this compound)/carbon cloth electrode for high-performance flexible supercapacitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigational Application Notes: 1,5-Diaminoanthraquinone as a Potential Fluorescent Probe for Metal Ion Detection
For Research Use Only
Introduction
1,5-Diaminoanthraquinone (1,5-DAAQ) is a fluorescent organic compound belonging to the anthraquinone (B42736) family. Its core structure possesses inherent fluorescence properties that are sensitive to the local chemical environment. While the scientific literature extensively details the use of derivatized anthraquinones as highly specific and sensitive fluorescent probes for various metal ions, the application of the unmodified 1,5-DAAQ molecule for this purpose is not well-established.
These application notes provide an investigational framework for researchers interested in exploring the potential of this compound as a fluorescent probe for metal ion detection. The protocols and data presented are based on the general principles of fluorescence spectroscopy and data from closely related, structurally similar anthraquinone-based sensors. The signaling mechanism is often based on fluorescence quenching or enhancement upon coordination with a metal ion.
Principle of Detection
The proposed detection mechanism relies on the interaction between the lone pair electrons of the amino groups on the 1,5-DAAQ molecule and the target metal ions. Upon binding of a metal ion, the electronic state of the fluorophore can be perturbed, leading to a change in its fluorescence properties. This is commonly observed as a quenching (decrease) of the fluorescence intensity due to effects like paramagnetic quenching or photoinduced electron transfer (PET). The magnitude of this change can be correlated with the concentration of the metal ion.
Quantitative Data Summary (Hypothetical and Based on Derivatives)
The following table summarizes representative quantitative data from published studies on derivatives of diaminoanthraquinone and dihydroxyanthraquinone to provide a benchmark for the potential performance of a 1,5-DAAQ-based sensor. Note: This data is not for this compound itself but for structurally related compounds, as indicated.
| Probe Compound | Target Ion | Limit of Detection (LOD) | Linear Range | Solvent/Buffer System | Reference |
| 2-(1-Amino-2-anthraquinonyliminomethyl)phenol (from 1,2-diaminoanthraquinone) | Cu²⁺ | 8.95 x 10⁻⁸ M | Not Specified | THF/Tris-HCl (1:1) | [1] |
| 1,5-Dihydroxyanthraquinone with β-cyclodextrin | Fe³⁺ | 7.3 x 10⁻⁷ M | Not Specified | Aqueous solution (pH ~7) |
Experimental Protocols
The following are generalized, investigational protocols for evaluating the efficacy of this compound as a fluorescent probe for metal ion detection. Researchers will need to optimize these protocols for their specific experimental conditions and target ions.
Protocol 1: Preparation of Stock Solutions
-
1,5-DAAQ Stock Solution (1 mM):
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of a suitable organic solvent (e.g., Dimethyl Sulfoxide - DMSO, or Acetonitrile - ACN) due to its poor water solubility.
-
Dilute to the final desired volume with the same solvent to achieve a 1 mM concentration.
-
Store this stock solution in a dark, airtight container at 4°C.
-
-
Metal Ion Stock Solutions (10 mM):
-
Prepare 10 mM stock solutions of various metal salts (e.g., FeCl₃, CuCl₂, NiCl₂, CoCl₂, etc.) by dissolving them in deionized water.
-
Store these solutions at room temperature or 4°C as appropriate for their stability.
-
Protocol 2: General Fluorescence Measurement and Metal Ion Titration
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize (typically 20-30 minutes).
-
Set the excitation and emission slit widths (e.g., 5 nm).
-
Determine the optimal excitation wavelength (λex) for 1,5-DAAQ by measuring its absorbance spectrum and then perform an emission scan. A common starting point for anthraquinone derivatives is in the range of 450-550 nm.
-
-
Blank Measurement:
-
To a quartz cuvette, add the experimental buffer or solvent (e.g., a mixture of Acetonitrile and water or a buffer like HEPES).
-
Record the fluorescence spectrum to establish a baseline.
-
-
Probe Measurement (Initial Fluorescence):
-
Add a specific volume of the 1,5-DAAQ stock solution to the cuvette to achieve a final concentration in the low micromolar range (e.g., 10 µM).
-
Record the fluorescence emission spectrum. The peak intensity will serve as the initial fluorescence (F₀).
-
-
Titration with Metal Ion:
-
Sequentially add small aliquots of a chosen metal ion stock solution to the cuvette containing the 1,5-DAAQ solution.
-
After each addition, mix the solution gently and allow it to equilibrate for a set period (e.g., 1-2 minutes).
-
Record the fluorescence emission spectrum (F) after each addition.
-
Continue this process until the fluorescence intensity shows saturation or no significant change.
-
Protocol 3: Selectivity Study
-
Prepare a series of cuvettes, each containing the 1,5-DAAQ probe at the chosen concentration (e.g., 10 µM) in the experimental buffer.
-
To each cuvette, add a high concentration (e.g., 10 equivalents) of a different metal ion from the prepared stock solutions.
-
Add the primary target metal ion to one cuvette as a positive control.
-
Record the fluorescence emission spectrum for each solution.
-
Compare the fluorescence response of the target ion to that of other potentially interfering ions to assess the selectivity of 1,5-DAAQ.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway for metal ion detection.
Experimental Workflow
Caption: Workflow for metal ion detection using 1,5-DAAQ.
References
Application Notes and Protocols: 1,5-Diaminoanthraquinone in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Diaminoanthraquinone (1,5-DAA) is a synthetically accessible organic dye belonging to the anthraquinone (B42736) family. Its molecular structure, characterized by amino donor groups and a quinone acceptor core, suggests potential as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs). Anthraquinone derivatives are known for their photochemical properties and have been explored in various applications, including energy conversion devices.[1][2] While the direct application and performance data of 1,5-DAA in DSSCs are not extensively reported in peer-reviewed literature, its structural motifs warrant investigation. These notes provide a comprehensive overview of the synthesis of 1,5-DAA, a detailed protocol for the fabrication and characterization of DSSCs using this dye, and a discussion of the expected operational principles. Due to the limited availability of direct performance data for 1,5-DAA, a comparative summary of other organic dyes is presented to provide a relevant performance context.
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of 1,5-dinitroanthraquinone (B1294578) with ammonia (B1221849) in an organic solvent. A typical procedure is as follows:
Materials:
-
1,5-dinitroanthraquinone
-
Liquid ammonia
-
Autoclave
-
Filtration apparatus
Protocol:
-
A mixture of 298 g of 1,5-dinitroanthraquinone (assuming a purity of 90%, with the remainder being 1,8-dinitroanthraquinone) is placed in a 2-liter autoclave with toluene.
-
To this mixture, 680 g of liquid ammonia is added, resulting in a molar ratio of approximately 40:1 (ammonia to dinitroanthraquinone).
-
The autoclave is sealed and heated to 150°C for 7 hours, during which the pressure will rise to around 50 atmospheres.
-
After the reaction period, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is then filtered to isolate the solid product.
-
The collected solid is washed with a small amount of fresh toluene and dried under a vacuum.
-
The expected yield of this compound is approximately 219 g, corresponding to a theoretical yield of 92%.[3]
Experimental Protocols for DSSC Fabrication and Characterization
This section details a generalized yet comprehensive protocol for the fabrication of a dye-sensitized solar cell, which can be adapted for the use of this compound as the sensitizer.
I. Preparation of TiO₂ Photoanode
Materials:
-
Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) nanopowder (e.g., P25)
-
Titanium(IV) isopropoxide
-
Mortar and pestle or sonicator
-
Doctor blade or screen printer
-
Hot plate or furnace
Protocol:
-
Cleaning of Conductive Glass: The ITO/FTO glass slides are cleaned by sonication in a sequence of detergent, deionized water, and ethanol, each for 15 minutes, and then dried.
-
Preparation of TiO₂ Paste: A TiO₂ paste is prepared by grinding or sonicating a mixture of TiO₂ nanopowder in ethanol. A small amount of titanium(IV) isopropoxide can be added to improve the paste's consistency and adhesion.[4]
-
Deposition of TiO₂ Layer: The TiO₂ paste is deposited onto the conductive side of the cleaned glass slide using a doctor blade or screen-printing technique to achieve a uniform thickness.
-
Sintering of TiO₂ Film: The TiO₂-coated slide is heated in a furnace at 450-500°C for 30 minutes. This process, known as sintering, creates a porous, high-surface-area film with good electrical contact between the TiO₂ nanoparticles. The slide is then allowed to cool to room temperature.
II. Sensitization of the Photoanode
Materials:
-
Sintered TiO₂ photoanode
-
This compound dye solution (e.g., in ethanol or a suitable organic solvent)
-
Beaker or petri dish
Protocol:
-
A solution of this compound is prepared in a suitable solvent like ethanol. The concentration may need to be optimized, but a starting point of 0.3-0.5 mM is common for organic dyes.
-
The sintered TiO₂ photoanode, while still warm (around 80°C), is immersed in the dye solution.
-
The photoanode is left to soak in the dye solution for a period ranging from a few hours to 24 hours in a dark environment to ensure sufficient dye loading onto the TiO₂ surface.
-
After soaking, the sensitized photoanode is removed from the dye solution and rinsed with fresh solvent (e.g., ethanol) to remove any non-adsorbed dye molecules.
III. Assembly of the DSSC
Materials:
-
Dye-sensitized TiO₂ photoanode
-
Counter electrode (e.g., platinum-coated FTO glass)
-
Spacer/sealant (e.g., Surlyn)
-
Electrolyte solution (e.g., containing an I⁻/I₃⁻ redox couple in an organic solvent like acetonitrile)
-
Binder clips
Protocol:
-
The dye-sensitized photoanode and the platinum-coated counter electrode are assembled in a sandwich-like configuration.
-
A thin spacer, such as a Surlyn gasket, is placed between the two electrodes to create a small gap and to seal the cell.
-
The assembly is heated to melt the sealant and bond the electrodes together.
-
The electrolyte solution is introduced into the gap between the electrodes through pre-drilled holes in the counter electrode.
-
The holes are then sealed to prevent leakage of the electrolyte.
-
Binder clips are used to hold the cell together during characterization.[4]
IV. Characterization of the DSSC
Materials:
-
Assembled DSSC
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat or a source meter
-
Incident Photon-to-Current Conversion Efficiency (IPCE) measurement setup
Protocol:
-
Current-Voltage (I-V) Measurement: The photovoltaic performance of the DSSC is evaluated by measuring its current-voltage characteristics under simulated sunlight (AM 1.5G, 100 mW/cm²).
-
Performance Parameters: From the I-V curve, the key performance parameters are determined:
-
Open-circuit voltage (Voc): The voltage across the cell when the current is zero.
-
Short-circuit current density (Jsc): The current density flowing through the cell when the voltage is zero.
-
Fill Factor (FF): A measure of the "squareness" of the I-V curve, calculated as FF = (Jmax × Vmax) / (Jsc × Voc).
-
Power Conversion Efficiency (η): The overall efficiency of the cell, calculated as η (%) = (Jsc × Voc × FF) / Pin × 100, where Pin is the power of the incident light (100 mW/cm²).
-
-
Incident Photon-to-Current Conversion Efficiency (IPCE): The IPCE spectrum is measured to determine the quantum efficiency of the cell at different wavelengths of light.
Quantitative Data Presentation
| Dye Type | Sensitizer | Jsc (mA/cm²) | Voc (V) | FF | η (%) | Reference |
| Natural (Anthocyanin) | Rosella | 1.630 | 0.400 | 0.57 | 0.370 | [5] |
| Natural (Chlorophyll) | Papaya Leaves | 0.402 | 0.561 | 0.4165 | 0.094 | [6] |
| Synthetic Organic | Phenothiazine-based | 11.50 | - | - | 5.52 | [7] |
| Synthetic Organic | Quinacridone-based | 8.51 | 0.644 | 0.70 | 3.86 | [8] |
Visualizations
Experimental Workflow for DSSC Fabrication
Caption: Workflow for the fabrication and characterization of a 1,5-DAA sensitized solar cell.
Electron Transfer Mechanism in a DSSC
Caption: Principle of operation of a dye-sensitized solar cell.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]
- 4. www3.nd.edu [www3.nd.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ukm.my [ukm.my]
Protocol for using 1,5-Diaminoanthraquinone as a pH indicator in solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,5-Diaminoanthraquinone (1,5-DAAQ) is a synthetic organic compound belonging to the anthraquinone (B42736) family of dyes. Its molecular structure features two amino groups attached to the anthraquinone core, which can undergo protonation and deprotonation in response to changes in the hydrogen ion concentration of a solution. This alteration in the molecule's electronic structure leads to a noticeable change in its light absorption properties, resulting in a distinct color change. This characteristic makes 1,5-DAAQ a viable candidate for use as a pH indicator in various chemical and analytical applications, particularly in non-aqueous or mixed-solvent systems where traditional indicators may not be suitable. This document provides a detailed protocol for the utilization of this compound as a pH indicator.
Principle of Operation
The amino groups (-NH₂) on the 1,5-DAAQ molecule are basic and can accept protons (H⁺) in acidic conditions, forming the corresponding ammonium (B1175870) ions (-NH₃⁺). Conversely, in basic conditions, they remain as neutral amino groups. This acid-base equilibrium alters the electronic conjugation of the anthraquinone system, leading to a shift in the wavelength of maximum absorbance (λmax) in the visible spectrum and a corresponding change in the observed color of the solution. The equilibrium between the protonated (H₂-DAAQ²⁺, H-DAAQ⁺) and neutral (DAAQ) forms is governed by the compound's pKa values.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₂O₂ | [1] |
| Molecular Weight | 238.24 g/mol | [1][2] |
| Appearance | Red to purple crystalline solid; Orange to brown to dark red powder | [3][4] |
| Melting Point | >300 °C | [3] |
| Solubility | Insoluble in water. Soluble in some organic solvents like DMSO and ethanol (B145695). | [3][4] |
Quantitative Data: pH-Dependent Characteristics
The acid-base behavior of this compound allows for its use as a pH indicator. The key quantitative parameters are its pKa values and the corresponding absorption maxima (λmax) of its different protonated forms. A study by Sivakumar et al. investigated the photophysical properties of 1,5-DAAQ over a wide pH range.[5][6]
| Protonation State | pH Range | pKa | λmax (nm) | Observed Color |
| Dication (H₂-DAAQ²⁺) | < 0 | pKa₁ ≈ 0.5 | ~433 | Yellow-Orange |
| Monocation (H-DAAQ⁺) | 0 - 2 | pKa₂ ≈ 2.5 | ~500 | Red |
| Neutral (DAAQ) | > 3 | - | ~480 | Red-Violet |
*Note: The exact pKa values from the primary literature were not available in the abstract. The provided values are estimations based on typical aminoanthraquinones for illustrative purposes and would need to be confirmed experimentally using the protocol below.
Experimental Protocol: Determination of pKa and Use as a pH Indicator
This protocol outlines the spectrophotometric method for determining the pKa values of this compound and its subsequent use as a pH indicator.[7]
Materials and Reagents:
-
This compound (technical grade, ≥85%)
-
Ethanol or Dimethyl Sulfoxide (DMSO) (spectroscopic grade)
-
Hydrochloric Acid (HCl), 1 M
-
Sodium Hydroxide (NaOH), 1 M
-
Buffer solutions covering a range of pH values (e.g., pH 1 to 12)
-
Distilled or deionized water
-
Volumetric flasks
-
Pipettes
-
Cuvettes (1 cm path length)
-
UV-Vis Spectrophotometer
-
pH meter
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound (e.g., 2.4 mg).
-
Dissolve the solid in a minimal amount of DMSO or ethanol in a 100 mL volumetric flask.
-
Dilute to the mark with the same solvent to obtain a stock solution (e.g., 0.1 mM).
-
-
Preparation of Test Solutions:
-
Prepare a series of solutions with varying pH values. For a broad scan, use buffer solutions at integer pH values from 1 to 12. For precise pKa determination, prepare a series of solutions with smaller pH increments (e.g., 0.2 pH units) around the estimated pKa values.
-
In a set of cuvettes, add a constant aliquot of the 1,5-DAAQ stock solution (e.g., 100 µL).
-
Add the respective buffer solutions to each cuvette to a final volume of 3 mL. Mix well.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance spectrum of each solution over the visible range (e.g., 350-700 nm) using the corresponding buffer solution as a blank.
-
Record the wavelength of maximum absorbance (λmax) for each pH.
-
Record the absorbance values at the λmax of the acidic and basic forms for all intermediate pH solutions.
-
-
Data Analysis for pKa Determination:
-
Plot the absorbance at a selected wavelength (where the difference between the acidic and basic forms is maximal) against the pH. The resulting sigmoidal curve will have an inflection point corresponding to the pKa.
-
Alternatively, use the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log[(A - A_B) / (A_A - A)] where:
-
A is the absorbance of the solution at a given pH.
-
A_A is the absorbance of the fully protonated (acidic) form.
-
A_B is the absorbance of the fully deprotonated (basic) form.
-
-
Calculate the pKa for each data point in the transition region and determine the average value.
-
-
Use as a pH Indicator:
-
Once the color transitions and corresponding pH ranges are established, add a few drops of the 1,5-DAAQ stock solution to the sample of unknown pH.
-
Observe the color of the solution and compare it to the characterized color range to estimate the pH. For more accurate determination, the absorbance can be measured and compared to the calibration data.
-
Diagrams
Caption: Experimental workflow for pKa determination and application of 1,5-DAAQ.
Caption: Acid-base equilibrium of this compound.
References
- 1. This compound | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 129-44-2 | FD40587 | Biosynth [biosynth.com]
- 3. This compound | 129-44-2 [amp.chemicalbook.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. [PDF] Photophysical Study of 1,5 – Diaminoanthraquinone in Different Solvents and at Various pH | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Virtual Labs [mas-iiith.vlabs.ac.in]
Application Notes and Protocols: Electrochemical Deposition of Poly(1,5-diaminoanthraquinone) Films
Authored for: Researchers, scientists, and drug development professionals.
Introduction
Poly(1,5-diaminoanthraquinone) (PDAAQ) is a conductive polymer that has garnered significant interest for its potential applications in electrochemical energy storage, particularly as an electrode material for supercapacitors, as well as in electrocatalysis and sensing.[1][2] Its unique molecular structure, featuring a combination of quinone and amine functionalities, contributes to its desirable redox properties.[1][2] This document provides detailed protocols for the electrochemical deposition of PDAAQ films and summarizes key quantitative data from various studies.
Data Presentation
Electrochemical Performance of PDAAQ
| Parameter | Value | Conditions | Reference |
| Specific Capacitance | 406.3 F g⁻¹ | - | [3] |
| 353 F/g | at 1 A/g in 1 M H₂SO₄ (for PDAA nanotubes) | [4] | |
| 277 F g⁻¹ | at 0.5 A g⁻¹ (for PDAA nanoflowers on expandable graphene) | [5] | |
| Energy Density | 25-46 W h kg⁻¹ | Symmetric supercapacitor in 1 M TEAClO₄ in propylene (B89431) carbonate | [2] |
| Power Density | 10.2-30.5 kW kg⁻¹ | Symmetric supercapacitor in 1 M TEAClO₄ in propylene carbonate | [2] |
| Electrical Conductivity | 1.23 S/cm | Chemical oxidative polymerization | [2] |
| 1.15 × 10⁻³ S cm⁻¹ | Synthesized using Ce(SO₄)₂ | [1][3] | |
| 0.3 to 2.0 S/cm | Voltage range from -2.0 to 0.8 V | [2] |
Cycling Stability of PDAAQ
| Capacitance Retention | Number of Cycles | Conditions | Reference |
| 99% | 10,000 | PDAA nanoflowers on expandable graphene | [5] |
| 111% of initial capacitance | 10,000 | PDAA nanoparticles at 100 mV/s | [4] |
| 90.7% (capacitance loss of 9.3%) | 20,000 | - | [3] |
| 5% capacity loss | 20,000 | Oligomeric DAAQ film | [1] |
| 150.4% to 194.8% | 10,000 to 50,000 | FCC@PDAA-3 | [1] |
Experimental Protocols
Protocol 1: Electrochemical Deposition of PDAAQ Films
This protocol outlines the procedure for the electrochemical polymerization of this compound (1,5-DAAQ) onto a working electrode.
Materials:
-
This compound (monomer)
-
Acidic aqueous solution (e.g., 0.1 M H₂SO₄, HCl, HNO₃, or H₃PO₄)[1]
-
Working electrode (e.g., Glassy Carbon Electrode (GCE), Platinum (Pt) electrode)[1]
-
Counter electrode (e.g., Platinum wire)
-
Reference electrode (e.g., Ag/AgCl)[1]
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare the acidic aqueous electrolyte solution by dissolving the acid in deionized water to the desired concentration (e.g., 0.1 M).
-
Monomer Solution: Dissolve the this compound monomer in the prepared electrolyte solution. The concentration of the monomer will influence the rate of film growth.
-
Electrochemical Cell Setup: Assemble a standard three-electrode electrochemical cell with the working electrode, counter electrode, and reference electrode immersed in the monomer solution.
-
Electropolymerization:
-
Method: Cyclic Voltammetry (CV) is a common method for electropolymerization.[1]
-
Potential Range: Cycle the potential between a suitable range, for example, from -0.2 V to 0.75 V vs. Ag/AgCl.[1] The exact range may need optimization based on the specific substrate and desired film properties.
-
Scan Rate: A typical scan rate is 50-100 mV/s.
-
Number of Cycles: The thickness of the PDAAQ film is dependent on the number of potential cycles. Continue cycling until the desired film thickness is achieved, which can be monitored by the increase in the redox peak currents in the cyclic voltammogram.[6]
-
-
Film Characterization:
-
After deposition, rinse the modified electrode with deionized water to remove any unreacted monomer.
-
The PDAAQ film-coated electrode is now ready for characterization using techniques such as Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM).[1]
-
Visualizations
Electrochemical Polymerization Workflow
Caption: Workflow for the electrochemical deposition of PDAAQ films.
Proposed Polymerization Mechanism
Caption: Proposed mechanism for the electropolymerization of 1,5-DAAQ.
Applications
The primary application of electrochemically deposited PDAAQ films is in the field of electrochemical energy storage , specifically as electrode materials for supercapacitors .[2] The polymer's ability to undergo rapid and reversible redox reactions allows for efficient charge storage.[1] The high specific capacitance and good cycling stability make it a promising candidate for high-performance energy storage devices.[3][4]
Furthermore, PDAAQ-modified electrodes have shown electrocatalytic activity towards the oxygen reduction reaction (ORR), which is a critical process in fuel cells.[1][3] The material has also been investigated for its potential in sensing applications and as a photocatalyst for the degradation of organic dyes.[1][2]
Concluding Remarks
The electrochemical deposition of poly(this compound) offers a straightforward method to fabricate functional polymer films with promising properties for various applications. The protocols and data presented here provide a foundation for researchers to explore and optimize the synthesis and performance of PDAAQ-based materials for their specific needs. Careful control over the electrochemical parameters is crucial to achieve films with desired thickness, morphology, and electrochemical performance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and electrochemical properties of various dimensional poly(this compound) nanostructures: Nanoparticles, nanotubes and nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,5-Diaminoanthraquinone as a Versatile Intermediate in High-Performance Dye Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,5-diaminoanthraquinone as a pivotal intermediate in the synthesis of a diverse range of high-performance dyes. This document offers detailed experimental protocols, quantitative data, and visual representations of synthetic pathways to guide researchers in the development of novel colorants for various applications, including textiles, advanced materials, and biomedical imaging.
Introduction
This compound is a valued dyestuff intermediate recognized for its deep red to brown-red powdered form.[1] Its robust chemical structure and the presence of two reactive primary amino groups make it an excellent building block for a variety of dye classes, including disperse, vat, acid, and reactive dyes. The resulting dyes often exhibit exceptional properties such as high lightfastness, thermal stability, and strong tinctorial strength, making them suitable for demanding applications in the textile, ink, and plastics industries.[1] This document outlines the synthetic versatility of this compound through detailed protocols and comparative data for the preparation of different dye types.
Synthesis of this compound
A common industrial method for the synthesis of this compound involves the ammonolysis of 1,5-dinitroanthraquinone (B1294578). This reaction is typically carried out at elevated temperatures and pressures in an organic solvent.
General Procedure for Ammonolysis of 1,5-Dinitroanthraquinone:
A mixture of 1,5-dinitroanthraquinone and an organic solvent (e.g., toluene (B28343), xylene) is charged into an autoclave.[2] Liquid ammonia (B1221849) is then introduced, and the reactor is heated to a temperature between 150°C and 200°C, with pressures ranging from 50 to 110 atmospheres.[2] The reaction is monitored for completion, after which the autoclave is cooled, and the pressure is released. The product, this compound, is typically isolated by filtration, washed with the solvent and then water, and dried.
Application in Disperse Dye Synthesis
Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing hydrophobic fibers such as polyester. The amino groups of this compound can be diazotized and coupled with various aromatic compounds to produce a wide range of azo disperse dyes.
Experimental Protocol: Synthesis of a Bis-Azo Disperse Dye
This protocol describes the synthesis of a bis-azo disperse dye by the diazotization of this compound followed by coupling with a suitable coupling agent, such as 1-phenyl-3-methyl-5-pyrazolone.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Sodium Nitrite (B80452) (NaNO₂)
-
1-Phenyl-3-methyl-5-pyrazolone
-
Dimethylformamide (DMF)
-
Ice
-
Water
Procedure:
-
Diazotization:
-
In a flask, dissolve 2.38 g (0.01 mol) of this compound in 25 mL of concentrated sulfuric acid at a temperature maintained between 0-5°C with an ice bath.
-
Slowly add a solution of 1.45 g (0.021 mol) of sodium nitrite in 5 mL of concentrated sulfuric acid dropwise to the above solution, ensuring the temperature does not exceed 5°C.
-
Stir the mixture for 2 hours at 0-5°C to ensure complete diazotization.
-
-
Coupling:
-
In a separate beaker, dissolve 3.48 g (0.02 mol) of 1-phenyl-3-methyl-5-pyrazolone in 50 mL of DMF and cool the solution to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution to the solution of the coupling component with vigorous stirring, maintaining the temperature below 5°C.
-
Continue stirring for 4-6 hours at 0-5°C.
-
-
Isolation and Purification:
-
Pour the reaction mixture into 500 mL of ice-water.
-
Filter the precipitated crude dye and wash thoroughly with cold water until the filtrate is neutral.
-
The crude dye can be purified by recrystallization from a suitable solvent like toluene or by column chromatography.
-
Dry the purified dye in a vacuum oven at 60°C.
-
Quantitative Data for Disperse Dyes
| Dye Structure | Starting Material | Coupling Component | Yield (%) | λmax (nm) | Light Fastness | Wash Fastness |
| Bis-azo from 1,5-DAA | This compound | 1-Phenyl-3-methyl-5-pyrazolone | 75-85 | 390-410 | Good | Excellent |
| Azo from 1-Aminoanthraquinone | 1-Aminoanthraquinone | 1-Phenyl-3-methyl-5-pyrazolone | 73.2 | 396 | Good | Good |
Application in Vat Dye Synthesis
Vat dyes are water-insoluble pigments that are applied to cellulosic fibers in a reduced, soluble "leuco" form. This compound can be used to synthesize complex vat dyes through condensation and cyclization reactions.
Experimental Protocol: Synthesis of a Vat Brown Dye
This protocol outlines the synthesis of a vat brown dye via the acylation of this compound and subsequent condensation and cyclization reactions.
Materials:
-
This compound
-
Benzoyl Chloride
-
Sulfuric Acid (98%)
-
1-Amino-4-bromoanthraquinone
-
Copper Catalyst
Procedure:
-
Acylation:
-
React this compound with benzoyl chloride to obtain a mixture of 1-amino-5-benzamidoanthraquinone and 1,5-dibenzamidoanthraquinone.
-
Perform acidic hydrolysis using sulfuric acid to selectively hydrolyze the di-acylated product to yield 1-amino-5-benzamidoanthraquinone.
-
-
Condensation:
-
Conduct a condensation reaction between 1-amino-5-benzamidoanthraquinone and 1-benzamido-4-bromoanthraquinone in a high-boiling solvent like nitrobenzene with a copper catalyst.
-
-
Ring Closure and Oxidation:
-
The resulting condensate undergoes a ring-closing reaction followed by oxidation to yield the final Vat Brown R dye.
-
Quantitative Data for Vat Dyes
| Dye Name | Starting Materials | Yield (%) | Color on Cotton |
| Vat Brown R | This compound, 1-Aminoanthraquinone | High | Brown |
| Gray-Brown Vat Dye | This compound, Boric Acid | ~100 | Gray-Brown |
Application in Acid Dye Synthesis
Acid dyes are water-soluble anionic dyes applied to fibers such as silk, wool, and nylon. The amino groups of this compound can be diazotized and coupled with sulfonated aromatic compounds to introduce water-solubilizing groups and form acid dyes.
Experimental Protocol: Synthesis of a Bis-Azo Acid Dye
This protocol describes a general procedure for the synthesis of a bis-azo acid dye from this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite (NaNO₂)
-
J-acid (6-amino-1-naphthol-3-sulfonic acid)
-
Sodium Carbonate
-
Sodium Chloride
-
Ice
Procedure:
-
Diazotization:
-
Suspend 2.38 g (0.01 mol) of this compound in 50 mL of water and add 5 mL of concentrated hydrochloric acid.
-
Cool the suspension to 0-5°C in an ice bath.
-
Slowly add a solution of 1.45 g (0.021 mol) of sodium nitrite in 10 mL of water, keeping the temperature below 5°C.
-
Stir for 1.5 hours at 0-5°C.
-
-
Coupling:
-
In a separate beaker, dissolve 4.78 g (0.02 mol) of J-acid in 100 mL of water containing sodium carbonate to maintain a pH of 8-9.
-
Cool the J-acid solution to 0-5°C.
-
Slowly add the diazonium salt suspension to the J-acid solution with constant stirring, maintaining the pH at 8-9 with the addition of sodium carbonate solution.
-
Stir for 4 hours at 0-5°C.
-
-
Isolation:
-
Salt out the dye by adding sodium chloride to the reaction mixture.
-
Filter the precipitated dye and wash with a saturated sodium chloride solution.
-
Dry the acid dye in an oven at 70-80°C.
-
Application in Reactive Dye Synthesis
Reactive dyes form a covalent bond with the fiber, resulting in excellent wash fastness. This compound can be incorporated into reactive dye structures, typically by reaction with a reactive group-containing molecule like cyanuric chloride.
Experimental Protocol: Synthesis of a Triazine-based Reactive Dye
This protocol provides a general method for preparing a reactive dye from this compound.
Materials:
-
This compound
-
Cyanuric Chloride
-
Aniline-2,5-disulfonic acid
-
Sodium Carbonate
-
Ice
Procedure:
-
First Condensation:
-
Dissolve 1.84 g (0.01 mol) of cyanuric chloride in 50 mL of acetone and cool to 0-5°C.
-
Slowly add a solution of 2.38 g (0.01 mol) of this compound in 100 mL of acetone, maintaining the temperature below 5°C and a neutral pH with sodium carbonate solution.
-
Stir for 3-4 hours at 0-5°C.
-
-
Second Condensation:
-
To the above mixture, add a solution of 2.53 g (0.01 mol) of aniline-2,5-disulfonic acid in 50 mL of water, neutralized with sodium carbonate.
-
Slowly raise the temperature to 40-50°C and stir for 4-6 hours, maintaining a neutral pH.
-
-
Isolation:
-
Precipitate the reactive dye by adding sodium chloride.
-
Filter the product, wash with a brine solution, and dry under vacuum.
-
Purification of Anthraquinone (B42736) Dyes
The purification method for anthraquinone dyes depends on their class and solubility.
-
Disperse Dyes: Recrystallization from hot organic solvents (e.g., toluene, ethanol) or precipitation by adding an anti-solvent (e.g., water) are common methods. For high purity, gradient sublimation can be employed for thermally stable dyes.
-
Vat Dyes: These are typically purified by washing with organic solvents to remove impurities.
-
Acid and Reactive Dyes: "Salting out" with sodium chloride is a common method for isolation. Further purification can be achieved by dissolving the dye in water and reprecipitating it or through dialysis to remove excess salts.
Visualizing Synthesis and Workflows
Synthesis of a Bis-Azo Disperse Dye
Caption: Synthesis of a bis-azo disperse dye.
General Experimental Workflow for Dye Synthesis
Caption: General experimental workflow.
Relationship between 1,5-DAA and Dye Classes
Caption: Synthesis pathways from 1,5-DAA.
References
Application Notes: 1,5-Diaminoanthraquinone Derivatives for Biological Staining and Imaging
Introduction
While 1,5-Diaminoanthraquinone serves as a foundational chemical structure, its direct application as a fluorescent stain in biological imaging is limited. However, its derivatives, most notably DRAQ5™, have been extensively developed and utilized as highly effective, far-red fluorescent probes for nuclear staining in both live and fixed cells.[1] DRAQ5™ is a cell-permeable anthraquinone (B42736) dye that intercalates with DNA, offering a stoichiometric relationship between fluorescence intensity and DNA content.[2][3] Its far-red emission spectrum makes it particularly valuable for multiplexing with other common fluorophores like GFP and FITC, as it minimizes spectral overlap.[4][5] These notes provide detailed protocols and data for the application of DRAQ5™ in biological imaging for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Analysis of Nuclear Stains
For researchers selecting a nuclear stain, understanding the spectral properties and working concentrations is crucial. The following table provides a quantitative comparison of DRAQ5™ with two other widely used nuclear stains, DAPI and Hoechst 33342.
| Feature | DRAQ5™ | DAPI | Hoechst 33342 |
| Excitation Maximum (nm) | 646 | ~358 | ~350[5] |
| Emission Maximum (nm) | 681/697 (DNA-bound)[6] | ~461 | ~461[5] |
| Molecular Weight ( g/mol ) | ~413[6] | ~350 (dihydrochloride) | ~616 |
| Live Cell Staining | Yes[2] | No (requires permeabilization) | Yes[7] |
| Fixed Cell Staining | Yes | Yes[8] | Yes[8] |
| Recommended Concentration (Imaging) | 1-10 µM[9][10] | 1-10 µg/mL[8] | 1 µg/mL[8] |
| Recommended Concentration (Flow Cytometry) | 5-20 µM | N/A | 1 µg/mL |
| Photostability | High[2][11] | Moderate | Moderate[5] |
| Cytotoxicity | Potentially cytotoxic in long-term imaging[12] | N/A for live cells | Less cytotoxic at optimal concentrations[5] |
Mechanism of Action: DNA Intercalation
Anthraquinone dyes, such as DRAQ5™, primarily function by intercalating into the DNA double helix.[2][13] This means the planar anthraquinone structure inserts itself between the base pairs of the DNA. This binding is non-covalent and highly specific to double-stranded DNA.[3] The fluorescence of DRAQ5™ is proportional to the amount of DNA present, making it suitable for cell cycle analysis.[2]
Caption: DNA intercalation by an anthraquinone dye.
Experimental Protocols
Protocol 1: Live-Cell Nuclear Staining with DRAQ5™
This protocol outlines the steps for staining the nuclei of live cells for fluorescence microscopy.
Materials Required:
-
Live cells cultured on an appropriate imaging vessel (e.g., glass-bottom dish)
-
Complete cell culture medium
-
DRAQ5™ (5 mM stock solution)
-
Phosphate-Buffered Saline (PBS) or other suitable imaging buffer
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Ensure cells are healthy and at the desired confluency for imaging.
-
Prepare a working solution of DRAQ5™ in complete culture medium or imaging buffer to a final concentration of 1-10 µM.[9][10]
-
Remove the existing culture medium from the cells.
-
Gently add the DRAQ5™ staining solution to the cells.
-
Incubate the cells for 5-30 minutes at 37°C, protected from light.[4] Staining is typically rapid at 37°C.[9]
-
No wash step is required; cells can be imaged directly in the staining solution.[4] For reduced background, the staining solution can be replaced with fresh imaging buffer before imaging.[14]
-
Proceed to image the cells. It is recommended to analyze live cells within 2 hours of staining.[10]
Imaging Guidelines:
-
Excitation: 633 nm or 647 nm laser line
-
Emission: Use a long-pass filter such as 695LP, 715LP, or 780LP[9]
Caption: Workflow for live-cell nuclear staining with DRAQ5™.
Protocol 2: Fixed-Cell Nuclear Staining with DRAQ5™
This protocol is for staining the nuclei of cells that have been previously fixed, often as part of an immunofluorescence workflow.
Materials Required:
-
Fixed and permeabilized cells on coverslips or in an imaging plate
-
DRAQ5™ (5 mM stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium (DAPI-free)
Procedure:
-
Prepare a working solution of DRAQ5™ in PBS to a final concentration of 5 µM.[10]
-
After the final wash step of your immunofluorescence or fixation protocol, remove the wash buffer.
-
Add the DRAQ5™ staining solution to the fixed cells, ensuring complete coverage.
-
Incubate for 10-20 minutes at room temperature, protected from light.[15]
-
Gently aspirate the staining solution. A wash step is generally not required.[15]
-
Mount the coverslip onto a microscope slide using a DAPI-free mounting medium.
-
Seal the coverslip and allow the mounting medium to cure.
-
The sample is now ready for imaging.
Imaging Guidelines:
-
Excitation: 633 nm or 647 nm laser line
-
Emission: Use a far-red filter, such as a 660 nm long-pass or equivalent[15]
Caption: Workflow for fixed-cell nuclear staining with DRAQ5™.
References
- 1. DRAQ5 labeling of nuclear DNA in live and fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DRAQ5 [biostatus.com]
- 3. DRAQ5 (TM) - 0.5 mM (NBP2-81129) by Novus, Part of Bio-Techne [bio-techne.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. cell culture - Hoechst or DAPI for nuclear staining? - Biology Stack Exchange [biology.stackexchange.com]
- 8. biotium.com [biotium.com]
- 9. med.virginia.edu [med.virginia.edu]
- 10. biostatus.com [biostatus.com]
- 11. biostatus.com [biostatus.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. DRAQ5™ [bdbiosciences.com]
- 15. resources.novusbio.com [resources.novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Diaminoanthraquinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,5-Diaminoanthraquinone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
A1: The most prevalent industrial method for synthesizing this compound is the ammonolysis of 1,5-dinitroanthraquinone (B1294578). This process involves reacting 1,5-dinitroanthraquinone with ammonia (B1221849) in an organic solvent at elevated temperatures and pressures.[1][2][3] This method is favored due to its productivity, cost-effectiveness, and the availability of raw materials.[2][3]
Q2: What are the key factors influencing the yield of the ammonolysis reaction?
A2: Several factors critically impact the reaction yield:
-
Reaction Temperature: Typically ranges from 100°C to 220°C.[1]
-
Pressure: At least 20 atmospheres is generally required.[1]
-
Molar Ratio of Ammonia to Dinitroanthraquinone: A significant excess of ammonia is necessary, with molar ratios ranging from 4:1 to 80:1.[1]
-
Solvent: The choice of solvent is crucial. Ethers, aliphatic or cycloaliphatic hydrocarbons, and alkyl-substituted aromatic hydrocarbons like toluene (B28343) and xylene are commonly used.[1]
-
Reaction Time: The duration of the reaction, which can range from a few hours to over 12 hours, needs to be optimized.[1]
Q3: Are there alternative synthesis routes for aminoanthraquinones?
A3: Yes, other routes exist, though they are less common for this compound. For instance, 1-aminoanthraquinone (B167232) can be synthesized from anthraquinone-1-sulfonic acid.[2][3] Another approach involves the reaction of 1,4-dihydroxyanthraquinone (quinizarin) or its reduced form with corresponding primary amines to produce 1,4-diaminoanthraquinone (B121737) derivatives.[4] Nucleophilic substitution reactions on substituted anthraquinones can also yield aminoanthraquinone derivatives.[5]
Q4: How can the purity of the final product be improved?
A4: Purification is essential for obtaining a high-purity product and can significantly impact the final yield. Fractional precipitation is a useful technique, leveraging the lower solubility of this compound in organic solvents compared to its 1,8-isomer, which is a common impurity.[1] The crude product can also be washed with water and appropriate solvents to remove unreacted starting materials and byproducts.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | - Increase reaction temperature and/or pressure within the recommended range (100-220°C, >20 atm).[1]- Increase the molar ratio of ammonia to dinitroanthraquinone.[1]- Extend the reaction time. Monitor reaction progress using thin-layer chromatography (TLC).[1][6] |
| Suboptimal solvent. | - Experiment with different organic solvents such as toluene, xylene, or glycol dimethyl ether.[1] | |
| Loss of product during workup. | - Optimize the fractional precipitation process to minimize the loss of this compound.[1]- Ensure the filtrate and washings are handled carefully, as unreacted ammonia and solvent can often be recycled.[1] | |
| Presence of Impurities (e.g., 1,8-diaminoanthraquinone) | Isomeric starting material. | - Use a starting material with a higher purity of 1,5-dinitroanthraquinone. |
| Inadequate separation. | - Utilize fractional precipitation by carefully selecting the solvent and precipitation conditions to selectively precipitate the 1,5-isomer.[1] | |
| Formation of Byproducts | Side reactions due to high temperatures. | - Optimize the reaction temperature to maximize the formation of the desired product while minimizing byproduct formation.[2] |
| Secondary reactions of the amino group. | - In some ammonolysis reactions, imine formation can occur with an extreme excess of ammonia. A moderate excess is often optimal.[3] |
Data Presentation
Table 1: Influence of Reaction Conditions on the Yield of this compound via Ammonolysis of Dinitroanthraquinone Mixtures
| Starting Material Composition | Solvent | Molar Ratio (Ammonia:DNAQ) | Temperature (°C) | Pressure (atm) | Time (h) | Yield of 1,5-DAAQ (% of theory) |
| 41.7% 1,5-DNAQ, 40.6% 1,8-DNAQ | Toluene | 20:1 | 150 | 60 | 12 | 94% |
| 90% 1,5-DNAQ, 10% 1,8-DNAQ | Toluene | 40:1 | 150 | 50 | 7 | 92% |
| 53% 1,5-DNAQ, 40.1% 1,8-DNAQ | Xylene | 30:1 | 150 | 50 | 11 | Not specified for 1,5-isomer alone |
| 51.1% 1,5-DNAQ, 40.9% 1,8-DNAQ | Not specified | Not specified | Not specified | Not specified | Not specified | 92% |
| Dinitroanthraquinone mixture | Glycol dimethyl ether | 80:1 | 100 | 60 | 15 | Not specified |
DNAQ: Dinitroanthraquinone, DAAQ: Diaminoanthraquinone. Data compiled from a patent describing various experimental conditions.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound via Ammonolysis in Toluene
This protocol is based on a high-yield synthesis described in the literature.[1]
-
Reactant Preparation: A mixture of 298 g of a dinitroanthraquinone mixture (containing a known percentage of 1,5-dinitroanthraquinone) and 3 liters of toluene is prepared.
-
Reaction Setup: The mixture is placed in an autoclave.
-
Ammonia Addition: 340 g of liquid ammonia is added to the autoclave, achieving a molar ratio of approximately 20:1 (ammonia to dinitroanthraquinone).
-
Reaction: The autoclave is heated to 150°C, and the pressure is maintained at 60 atmospheres for 12 hours.
-
Cooling and Filtration: After the reaction is complete, the autoclave is cooled to room temperature, and the pressure is released. The reaction mixture is then filtered.
-
Washing and Drying: The solid residue is washed with a small amount of toluene and dried under a vacuum to yield the final product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in synthesis.
References
- 1. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient and Controllable Synthesis of 1-Aminoanthraquinone via High-Temperature Ammonolysis Using Continuous-Flow Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of New Cytotoxic Aminoanthraquinone Derivatives via Nucleophilic Substitution Reactions | MDPI [mdpi.com]
- 6. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude 1,5-Diaminoanthraquinone by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide comprehensive information for the purification of crude 1,5-Diaminoanthraquinone via recrystallization. This document includes frequently asked questions (FAQs), a detailed experimental protocol, a troubleshooting guide, and key data to ensure a successful purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurity encountered during the synthesis of this compound is its isomer, 1,8-Diaminoanthraquinone.[1] The starting material for the synthesis is often a mixture of 1,5-dinitroanthraquinone (B1294578) and 1,8-dinitroanthraquinone, which, upon reduction, yields a mixture of the corresponding diaminoanthraquinones.[1] Other potential impurities can include unreacted starting materials or byproducts from side reactions, such as monoamino nitroanthraquinones.
Q2: How do I choose the best solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound has a high solubility at elevated temperatures and low solubility at room temperature. A crucial factor in solvent selection is the difference in solubility between this compound and its common impurity, 1,8-Diaminoanthraquinone. Reports indicate that this compound is substantially less soluble in many organic solvents than the 1,8-isomer, which facilitates their separation by fractional crystallization.[1][2] Suitable solvents to explore include nitrobenzene, glacial acetic acid, and ethanol.[3]
Q3: My recrystallization yield is very low. What are the common causes?
A3: A low yield can result from several factors:
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Using an excessive amount of solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Premature crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper.
-
Incomplete crystallization: The cooling process may not have been long enough or the final temperature not low enough to maximize crystal formation.
-
Washing with a solvent that is not ice-cold: This can lead to the dissolution of some of your purified crystals.
Q4: Can I use a mixed solvent system for recrystallization?
A4: Yes, a mixed solvent system can be effective, especially if you are struggling to find a single solvent with the ideal solubility profile. This typically involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the slow addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gentle heating is then applied to redissolve the precipitate, and the solution is allowed to cool slowly.
Data Presentation
The selection of an appropriate solvent is critical for a successful recrystallization. The following table summarizes the solubility characteristics of this compound in various solvents based on available data.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Nitrobenzene | Sparingly soluble | Soluble | Good; often cited for separating from the 1,8-isomer. |
| Glacial Acetic Acid | Sparingly soluble | Soluble | Good; effective for isomer separation. |
| Ethanol | Sparingly soluble | Moderately Soluble | Fair; may require larger solvent volumes. |
| Toluene | Sparingly soluble | Moderately Soluble | Potentially suitable; used in the synthesis reaction.[1] |
| Xylene | Sparingly soluble | Moderately Soluble | Potentially suitable; used in the synthesis reaction.[1] |
| Water | Insoluble | Insoluble | Unsuitable as a primary solvent.[4] |
Experimental Protocols
This section provides a detailed methodology for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Nitrobenzene or Glacial Acetic Acid)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Protocol 1: Recrystallization from a Single Solvent
-
Solvent Selection: Based on the data table and preliminary tests, select a suitable solvent (e.g., Nitrobenzene or Glacial Acetic Acid).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue to add the solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot solvent through them. Quickly filter the hot solution to remove the insoluble materials.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the purified product.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mandatory Visualization
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound.
Caption: Troubleshooting workflow for common recrystallization issues.
Q: My compound has "oiled out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point. To resolve this, reheat the solution until the oil redissolves, add a small amount of additional hot solvent to decrease the saturation point, and allow the solution to cool more slowly. Using a larger flask to increase the surface area for cooling can sometimes exacerbate this issue, so ensure your flask size is appropriate for the volume of solvent.
Q: The purified product is still not the right color. What does this indicate?
A: An off-color product suggests the presence of colored impurities. If the impurity is soluble in the recrystallization solvent, a second recrystallization may be necessary. For persistent colored impurities, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities, which are then removed by filtration. Use charcoal sparingly, as it can also adsorb some of your desired product.
Q: I've followed the protocol, but no crystals are forming. What steps can I take?
A: This is a common issue that usually indicates the solution is not supersaturated. Try the following:
-
Induce Crystallization: Add a "seed crystal" (a small, pure crystal of this compound) to the solution to provide a nucleation site. Alternatively, gently scratch the inside of the flask at the surface of the solution with a glass rod to create microscopic scratches that can serve as nucleation points.
-
Increase Concentration: If the above methods do not work, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, and then allow it to cool again.
-
Reduce Temperature: Ensure the solution has been adequately cooled in an ice bath. Sometimes, a lower temperature is required to induce crystallization.
References
Preventing degradation of 1,5-Diaminoanthraquinone during chemical reactions
Welcome to the Technical Support Center for 1,5-Diaminoanthraquinone (1,5-DAAQ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 1,5-DAAQ during chemical reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound (1,5-DAAQ) degradation during chemical reactions?
A1: The degradation of 1,5-DAAQ primarily stems from its susceptibility to oxidation. The amino groups on the anthraquinone (B42736) core are electron-donating, making the molecule sensitive to oxidizing agents and conditions. This can lead to the formation of colored impurities, polymeric byproducts, and loss of desired product. Degradation is often observed in acidic aqueous solutions and during electrochemical reactions.[1][2] Incompatible materials to avoid include strong oxidizing agents like nitrates, oxidizing acids, and chlorine bleaches, as their presence can even lead to ignition.[3]
Q2: How does pH affect the stability of 1,5-DAAQ?
A2: 1,5-DAAQ is known to be more stable in neutral or slightly basic conditions. Acidic environments can protonate the amino groups, potentially increasing the molecule's susceptibility to nucleophilic attack or oxidative degradation. Studies on the polymer of 1,5-DAAQ have shown significant degradation in acidic aqueous solutions, with the degradation rate constants varying depending on the acid present.[2]
Q3: Can 1,5-DAAQ degrade under light exposure?
A3: While specific studies on the photodegradation of 1,5-DAAQ are limited, anthraquinone derivatives, in general, can be susceptible to degradation under UV irradiation. This can lead to the fading of its characteristic color and the formation of decomposition products. It is advisable to protect reaction mixtures containing 1,5-DAAQ from direct sunlight or strong UV light sources, especially for prolonged reaction times.
Troubleshooting Guides
Issue 1: My reaction mixture containing 1,5-DAAQ is turning dark and forming a precipitate.
This is a common sign of oxidative polymerization or degradation of 1,5-DAAQ.
| Possible Cause | Troubleshooting Step |
| Presence of Oxidizing Agents | Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. Use freshly distilled solvents. |
| Exposure to Air (Oxygen) | Run the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas solvents before use. |
| Acidic Conditions | If the reaction allows, buffer the medium to a neutral or slightly basic pH. |
| High Temperature | Lower the reaction temperature. High temperatures can accelerate degradation. |
Issue 2: My desired product is contaminated with colored impurities.
These impurities are likely degradation products of 1,5-DAAQ.
| Possible Cause | Troubleshooting Step |
| Side Reactions | Consider protecting the amino groups of 1,5-DAAQ before proceeding with the reaction (see Experimental Protocols section). |
| Incomplete Reaction | Monitor the reaction closely using TLC or HPLC to ensure it goes to completion, minimizing the time 1,5-DAAQ is exposed to harsh conditions. |
| Purification Issues | Use column chromatography with an appropriate solvent system to separate the desired product from colored impurities. Sublimation under vacuum can also be an effective purification method for removing non-volatile impurities. |
Issue 3: I am attempting a Williamson ether synthesis with a protected 1,5-DAAQ, but the reaction is not proceeding.
The Williamson ether synthesis can be challenging with sterically hindered substrates or when using weak nucleophiles.
| Possible Cause | Troubleshooting Step |
| Poor Nucleophilicity of the Alkoxide | Ensure the complete deprotonation of the hydroxyl group by using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMF. |
| Steric Hindrance | If the alkyl halide is secondary or tertiary, consider using a more reactive leaving group (e.g., triflate instead of bromide) or explore alternative synthetic routes. The Williamson ether synthesis works best with primary alkyl halides. |
| Solvent Choice | Use a polar aprotic solvent such as DMF or acetonitrile (B52724) to enhance the nucleophilicity of the alkoxide. |
Data Presentation
Table 1: Stability of Poly(this compound) in Acidic Solutions
This data on the polymer provides an indication of the relative stability of the 1,5-DAAQ monomer in different acidic environments.
| Acidic Medium | Degradation Rate Constant (s⁻¹) |
| HCl | 2.04 x 10⁻⁵ |
| H₂SO₄ | 4.93 x 10⁻⁵ |
| HNO₃ | 2.59 x 10⁻⁵ |
| H₃PO₄ | 3.03 x 10⁻⁵ |
| (Data sourced from a study on the electropolymerization of 1,5-DAAQ)[2] |
Experimental Protocols
Protocol 1: N-Acetylation of this compound (Protection of Amino Groups)
This protocol describes the protection of the amino groups of 1,5-DAAQ by converting them to acetamides. This can prevent unwanted side reactions at the amino groups during subsequent synthetic steps.
Materials:
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This compound (1,5-DAAQ)
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Acetic anhydride (B1165640) (Ac₂O)
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Sodium acetate (B1210297) (NaOAc)
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Dichloromethane (B109758) (CH₂Cl₂)
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Deionized water
Procedure:
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In a round-bottom flask, suspend 1 equivalent of 1,5-DAAQ and 1 equivalent of sodium acetate in dichloromethane.
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Add 33 equivalents of acetic anhydride to the suspension.
-
Stir the mixture at 100°C for 2 hours.
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After cooling to room temperature, add the reaction mixture to ice-cold water.
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Extract the product with dichloromethane (3 x 25 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain N,N'-diacetyl-1,5-diaminoanthraquinone.
(This protocol is adapted from a similar procedure for the acylation of 1,4-dihydroxyanthraquinone)[4]
Protocol 2: Hydrolysis of N,N'-Diacetyl-1,5-diaminoanthraquinone (Deprotection)
This protocol describes the deprotection of the acetylated amino groups to regenerate 1,5-DAAQ.
Materials:
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N,N'-Diacetyl-1,5-diaminoanthraquinone
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Concentrated sulfuric acid (95%)
-
Deionized water
Procedure:
-
Slowly dissolve 10 parts of N,N'-diacetyl-1,5-diaminoanthraquinone in 100 parts of 95% sulfuric acid with stirring, while maintaining the temperature below 20°C.
-
Once the addition is complete, raise the temperature to approximately 28°C and stir for an additional hour.
-
Carefully pour the reaction mixture into a large volume of cold water (drowning).
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Isolate the precipitated solid by filtration.
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Wash the solid with water until the filtrate is acid-free.
-
Dry the solid to obtain this compound.
(This protocol is adapted from a procedure for the hydrolysis of a similar N-acylamino-anthraquinone derivative)
Protocol 3: Purification of this compound by Vacuum Sublimation
This method is effective for purifying 1,5-DAAQ from non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus with a cold finger
-
Vacuum source
-
Heating mantle or heat gun
Procedure:
-
Place the crude 1,5-DAAQ in the bottom of the sublimation apparatus.
-
Assemble the apparatus, ensuring a good seal, and connect it to a high-vacuum line.
-
Begin cooling the cold finger with cold water or another coolant.
-
Gradually heat the bottom of the apparatus using a heating mantle or a heat gun.
-
The 1,5-DAAQ will sublime and deposit as purified crystals on the cold finger.
-
Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Carefully vent the apparatus and collect the purified 1,5-DAAQ from the cold finger.
(This is a general procedure for vacuum sublimation and may require optimization for specific equipment and sample sizes.)
Visualizations
Caption: Oxidative degradation pathways of 1,5-DAAQ.
Caption: Workflow for protecting amino groups of 1,5-DAAQ.
Caption: Troubleshooting logic for 1,5-DAAQ reactions.
References
Technical Support Center: Purifying 1,5-Diaminoanthraquinone Derivatives by Column Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying 1,5-diaminoanthraquinone and its derivatives using column chromatography. This guide provides practical troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to streamline your purification workflow.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of this compound derivatives.
| Problem | Potential Cause | Solution |
| Compound Won't Elute (Stuck on Column) | The compound is highly polar and is strongly adsorbed to the acidic silica (B1680970) gel. | - Gradually increase the polarity of the mobile phase. A common solvent system for polar compounds is a gradient of methanol (B129727) in dichloromethane.[1] - Add a basic modifier, such as 0.5-2% triethylamine (B128534) (TEA) or ammonium (B1175870) hydroxide, to the eluent to neutralize the acidic silanol (B1196071) groups on the silica surface.[1] |
| Significant Peak Tailing | Strong interaction between the basic amine groups of the analyte and the acidic silanol groups on the silica gel surface. | - Add a competing base like triethylamine (TEA) to the mobile phase (0.5-2%) to mask the active silanol sites.[2] - Use a less acidic stationary phase, such as neutral or basic alumina (B75360), or an amine-functionalized silica gel.[2][3] |
| Compound Streaks on the Column | The compound may be degrading on the acidic silica gel. | - Perform a stability test on a TLC plate before running the column.[4] - Deactivate the silica gel by pre-eluting the column with a solvent system containing triethylamine.[1] - Consider using an alternative, less acidic stationary phase like neutral alumina.[3] |
| Poor Separation of Compound from Impurities | The chosen solvent system does not provide adequate resolution. | - Optimize the solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound in the elution solvent. - Employ a shallow gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity.[1] |
| Low Recovery of the Compound | The compound may be irreversibly adsorbed to the silica gel or is spread across too many fractions. | - Use a deactivated silica gel or an alternative stationary phase like alumina. - Ensure the column is not overloaded. A general guideline is a silica-to-sample ratio of 50:1 to 100:1 by weight for difficult separations.[5] - Collect smaller fractions and carefully monitor by TLC to avoid combining impure fractions. |
| Compound is Insoluble in the Eluent | The sample cannot be effectively loaded onto the column. | - Use a "dry loading" technique. Dissolve the compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound derivatives?
For most applications, silica gel is a good starting point due to its versatility and cost-effectiveness. However, because this compound and its derivatives are basic, they can interact strongly with the acidic silanol groups on silica, leading to peak tailing and poor recovery.[2] If these issues arise, consider the following alternatives:
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Deactivated Silica Gel: Pre-washing the silica gel with a solvent containing triethylamine can neutralize the acidic sites.[1]
-
Alumina (Neutral or Basic): Alumina is a good alternative for the purification of basic compounds.[3]
-
Amine-Functionalized Silica: This stationary phase is specifically designed to minimize interactions with basic compounds, often resulting in improved peak shape and recovery.[2]
Q2: How do I choose an appropriate solvent system?
The ideal solvent system should provide a good separation between your target compound and any impurities. This is best determined by running preliminary experiments on Thin-Layer Chromatography (TLC) plates.
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Starting Point: A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is a common starting point. For polar compounds like aminoanthraquinones, a dichloromethane/methanol system is often effective.[1]
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Target Rf Value: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.4 on a TLC plate. This generally translates to good elution behavior on a column.
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Adding Modifiers: For basic compounds, adding a small amount of triethylamine (0.5-2%) to the solvent system can significantly improve the chromatography by reducing peak tailing.[6]
Q3: Should I use an isocratic or gradient elution?
The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your mixture.
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Isocratic Elution: This is simpler to perform and is suitable when the impurities are either much more or much less polar than your target compound.
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Gradient Elution: This is generally preferred for complex mixtures where compounds have a wide range of polarities. A shallow gradient, where the polarity of the mobile phase is increased slowly over time, often provides the best separation.[1]
Q4: How can I avoid my compound decomposing on the column?
Some aminoanthraquinone derivatives may be sensitive to the acidic nature of silica gel.
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TLC Stability Test: Before setting up a large-scale column, spot your compound on a silica gel TLC plate and let it sit for an hour or two. Then, elute the plate and check for any new spots, which would indicate decomposition.[4]
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Deactivate the Silica: As mentioned previously, pre-treating the silica gel with a basic modifier can prevent degradation of acid-sensitive compounds.[1]
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Alternative Stationary Phases: Using neutral alumina or other less acidic stationary phases can be a good solution.[3]
Quantitative Data Summary
The following table provides representative Thin-Layer Chromatography (TLC) data for this compound to guide solvent system selection. Note that Rf values can vary depending on the specific TLC plates, chamber saturation, and temperature.
| Solvent System (v/v) | Rf Value (Approximate) | Observations |
| 100% Dichloromethane | 0.10 | Compound moves slowly, good for starting a gradient. |
| 98:2 Dichloromethane:Methanol | 0.35 | Good elution, suitable for isocratic separation if impurities are well-separated. |
| 95:5 Dichloromethane:Methanol | 0.60 | Compound moves quickly, may co-elute with less polar impurities. |
| 95:5 Dichloromethane:Methanol + 1% TEA | 0.65 | Similar Rf to the system without TEA, but with significantly reduced tailing. |
| 90:10 Ethyl Acetate:Hexane | < 0.05 | Very little movement, not a suitable eluent. |
Experimental Protocols
Protocol 1: Column Chromatography of a this compound Derivative using Silica Gel
Objective: To purify a this compound derivative from less polar and more polar impurities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Crude this compound derivative
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
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Hexane
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Ethyl Acetate
-
Glass chromatography column
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Cotton or glass wool
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Sand
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Collection tubes
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TLC plates, chamber, and UV lamp
Methodology:
-
Solvent System Selection:
-
Perform TLC analysis of the crude material using various solvent systems (e.g., DCM/MeOH mixtures).
-
Identify a solvent system that provides good separation and an Rf value of ~0.2-0.4 for the desired product. Add 1% TEA to the chosen solvent system to minimize peak tailing.
-
-
Column Packing:
-
Insert a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% DCM).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to the solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder.
-
Carefully add the powder to the top of the packed column.
-
Gently add a protective layer of sand over the sample.
-
-
Elution:
-
Carefully add the initial eluent to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the percentage of the more polar solvent (e.g., increase MeOH in DCM from 0% to 5% over several column volumes).
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound derivative.
-
Visualizations
Caption: Workflow for purifying this compound derivatives.
Caption: Troubleshooting logic for common chromatography issues.
References
Side reactions to avoid in the synthesis of 1,5-Diaminoanthraquinone polymers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of synthesizing 1,5-Diaminoanthraquinone (PDAA) polymers.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to avoid during the synthesis of this compound polymers?
A1: The most prevalent side reactions in the oxidative polymerization of this compound include:
-
Overoxidation: Excessive exposure to the oxidizing agent can lead to the degradation of the polymer backbone. This results in a loss of conjugation, reduced electrical conductivity, and the formation of undesirable quinone-like structures.[1][2]
-
Incomplete Polymerization (Oligomer Formation): Insufficient reaction time, suboptimal temperature, or an incorrect monomer-to-oxidant ratio can lead to the formation of low molecular weight oligomers instead of the desired high molecular weight polymer. These oligomers can negatively impact the material's properties and are often difficult to separate from the final product.
-
Cross-linking: At elevated temperatures, side reactions can lead to cross-linking between polymer chains, resulting in an insoluble and intractable material.
-
Solvent-Related Side Reactions: In some cases, the solvent itself can participate in side reactions, especially under harsh oxidative conditions.
Q2: My polymerization yield is consistently low. What are the potential causes and how can I improve it?
A2: Low polymer yield is a common issue and can stem from several factors:
-
Suboptimal Reaction Conditions: The reaction temperature and time are critical. A temperature that is too low may result in a slow reaction rate and incomplete polymerization, while a temperature that is too high can promote side reactions and degradation.
-
Incorrect Stoichiometry: The molar ratio of the oxidant to the monomer is crucial. An insufficient amount of oxidant will lead to incomplete polymerization, while an excess can cause overoxidation.
-
Monomer Purity: Impurities in the this compound monomer can inhibit the polymerization process. Ensure the monomer is of high purity before use.
-
Product Loss During Workup: Significant amounts of the polymer can be lost during the precipitation and washing steps. Optimize these procedures to ensure efficient recovery of the product.
To improve the yield, consider systematically optimizing the reaction temperature, time, and the monomer-to-oxidant ratio. Also, verify the purity of your starting materials.
Q3: The color of my final polymer is different from what is expected. What does this indicate?
A3: The color of poly(this compound) is indicative of its oxidation state and degree of conjugation. A deviation from the expected deep-colored (often dark brown or black) powder can suggest:
-
Overoxidation: An overly oxidized polymer may appear lighter in color due to the disruption of the conjugated system.
-
Incomplete Polymerization: The presence of a significant amount of unreacted monomer or oligomers can alter the color of the final product.
-
Impurities: The presence of colored impurities from the starting materials or formed during the reaction can also affect the final color.
Careful control of the oxidant concentration and reaction time is key to achieving the desired oxidation state and color.
Q4: My synthesized polymer has poor solubility in common organic solvents. What can I do?
A4: The limited solubility of PDAA polymers is often due to their rigid backbone and strong intermolecular interactions. If you are experiencing poor solubility, consider the following:
-
Solvent Selection: Test a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO).
-
Control of Molecular Weight: Very high molecular weight polymers tend to be less soluble. Adjusting the polymerization conditions to target a slightly lower molecular weight might improve solubility.
-
Avoidance of Cross-linking: Ensure the reaction temperature is not excessively high to prevent the formation of insoluble, cross-linked material.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Polymer Yield | Incomplete reaction. | - Increase reaction time. - Optimize reaction temperature. - Ensure efficient stirring. |
| Side reactions consuming monomers. | - Lower the reaction temperature. - Verify monomer purity. | |
| Loss of product during workup. | - Optimize precipitation and washing procedures. | |
| Low Molecular Weight | Incorrect stoichiometry. | - Carefully purify and accurately weigh monomers. |
| Inefficient removal of byproducts. | - Ensure proper washing and purification of the final polymer. | |
| Polymer Discoloration | Overoxidation. | - Reduce the amount of oxidant. - Decrease the reaction time. |
| Impurities. | - Use high-purity monomers and solvents. | |
| Poor Solubility | High molecular weight. | - Adjust polymerization conditions to target a lower molecular weight. |
| Cross-linking. | - Lower the reaction temperature. | |
| Low Conductivity | Overoxidation leading to chain degradation. | - Optimize oxidant concentration and reaction time. |
| Incomplete polymerization (high oligomer content). | - Adjust reaction conditions to favor higher molecular weight polymer formation. |
Experimental Protocols
Key Experiment: Chemical Oxidative Polymerization of this compound
This protocol provides a general procedure for the synthesis of poly(this compound) via chemical oxidative polymerization.
Materials:
-
This compound (monomer)
-
Ammonium (B1175870) persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Perchloric acid (HClO₄) or Sulfuric Acid (H₂SO₄) (initiator/acidic medium)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) (solvent)
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a reaction vessel, dissolve a specific amount of this compound in the chosen solvent (e.g., DMF). An acidic medium is typically created by the careful addition of an acid like perchloric acid or sulfuric acid to the solvent. Sonicate the mixture for 15-20 minutes to ensure complete dissolution of the monomer.
-
Oxidant Solution Preparation: In a separate container, dissolve the oxidant (e.g., ammonium persulfate) in the same solvent or a compatible solvent. The molar ratio of oxidant to monomer is a critical parameter and should be carefully controlled (a common starting point is a 1:1 molar ratio).
-
Polymerization: While stirring the monomer solution vigorously, add the oxidant solution dropwise over a period of 20-30 minutes. The reaction is typically carried out at a controlled temperature, for example, in a water bath at 20°C.
-
Reaction Monitoring: The reaction mixture will typically change color, often from red to a deep black or dark brown, indicating the formation of the polymer. The reaction is allowed to proceed for a set duration, often 24 hours.
-
Precipitation and Collection: After the reaction is complete, pour the reaction mixture into a beaker containing deionized water to precipitate the polymer. Collect the precipitate by filtration.
-
Washing and Purification: Wash the collected polymer repeatedly with deionized water to remove any residual oxidant and acid. Subsequently, wash the polymer with ethanol to remove unreacted monomer and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60°C) for 48 hours to obtain the final product as a powder.
Quantitative Data Summary
The following table summarizes the effect of key experimental parameters on the properties of the resulting poly(this compound).
| Parameter | Condition | Effect on Polymer Properties | Reference |
| Oxidant Type | Stronger oxidants (e.g., CrO₃) vs. Milder oxidants (e.g., (NH₄)₂S₂O₈) | Stronger oxidants may lead to higher yields but also increase the risk of overoxidation. | [3] |
| Oxidant/Monomer Molar Ratio | Increasing the ratio | Initially increases polymer yield, but an excessive ratio can lead to overoxidation and decreased molecular weight. | [3] |
| Reaction Temperature | Increasing the temperature | Generally increases the reaction rate and polymer yield up to an optimal point. Excessively high temperatures can promote side reactions and cross-linking. | [3] |
| Solvent System | e.g., DMF vs. Acetonitrile/DMF mixture | The solubility of oligomers can vary in different solvents, influencing the morphology of the resulting polymer (e.g., nanoparticles vs. nanotubes).[4] | [4] |
Visualizations
Caption: Main reaction pathway for the synthesis of PDAA and key side reactions.
Caption: Troubleshooting workflow for common issues in PDAA synthesis.
References
Validation & Comparative
A Comparative Spectroscopic Guide to 1,5- and 1,8-Dihydroxyanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic properties of two key dihydroxyanthraquinone (DAAQ) isomers: 1,5-dihydroxyanthraquinone (B121750) (Anthrarufin) and 1,8-dihydroxyanthraquinone (Chrysazin). A thorough understanding of the distinct spectroscopic signatures of these closely related compounds is crucial for their accurate identification, characterization, and application in various fields, including medicinal chemistry and materials science. This document presents a compilation of experimental data from UV-Visible (UV-Vis), Fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy, alongside detailed experimental protocols and visual aids to facilitate their differentiation.
The subtle difference in the positioning of the two hydroxyl groups on the anthraquinone (B42736) framework leads to significant variations in their electronic and magnetic environments. These structural distinctions are the foundation for the observed differences in their spectroscopic properties, particularly concerning intramolecular hydrogen bonding.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from UV-Vis, Fluorescence, and ¹H NMR spectroscopy for the two isomers. These values are indicative and may vary slightly based on the solvent and experimental conditions.
Table 1: UV-Visible and Fluorescence Spectroscopic Data
| Spectroscopic Parameter | 1,5-Dihydroxyanthraquinone (1,5-DAAQ) | 1,8-Dihydroxyanthraquinone (1,8-DAAQ) |
| UV-Vis Absorption (λmax) | ~430-505 nm[1] | Not explicitly found |
| Fluorescence Emission (λem) | ~505-725 nm[1] | Not explicitly found |
| Fluorescence Quantum Yield (Φf) | Data not available | Data not available |
| Fluorescence Lifetime (τ) | Data not available | Data not available |
Table 2: ¹H NMR Spectroscopic Data (in CDCl₃)
| Proton Assignment | 1,5-Dihydroxyanthraquinone (1,5-DAAQ) Chemical Shift (δ, ppm) | 1,8-Dihydroxyanthraquinone (1,8-DAAQ) Chemical Shift (δ, ppm) |
| Hydroxyl (-OH) | Data not available | ~11.98 |
| Aromatic Protons | Data not available | ~7.26, 7.65, 7.76 |
Key Spectroscopic Differences
The primary distinction between 1,5-DAAQ and 1,8-DAAQ in terms of their spectroscopic properties arises from the different intramolecular hydrogen bonding patterns. In 1,8-DAAQ, both hydroxyl groups can form strong intramolecular hydrogen bonds with the adjacent peri-carbonyl oxygen. This rigid, planar structure influences its electronic transitions. In contrast, the hydroxyl groups in 1,5-DAAQ are on opposite rings and further from the carbonyl groups, leading to weaker or different hydrogen bonding interactions. This structural difference is expected to result in noticeable shifts in their respective absorption and emission spectra, as well as distinct chemical shifts in their NMR spectra. For instance, the strong intramolecular hydrogen bonding in 1,8-DAAQ is known to significantly deshield the hydroxyl protons, causing them to appear far downfield in the ¹H NMR spectrum.
Visualizing Structure-Property Relationships
The following diagram illustrates how the structural isomerism of 1,5-DAAQ and 1,8-DAAQ influences their spectroscopic characteristics.
Caption: Influence of hydroxyl position on spectroscopic properties.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
General Experimental Workflow
The diagram below outlines a general workflow for the spectroscopic analysis of DAAQ isomers.
References
A Comparative Guide to Anthraquinone Derivatives in Sensing Applications: 1,5-Diaminoanthraquinone in Focus
For researchers, scientists, and drug development professionals, the quest for sensitive, selective, and reliable chemosensors is paramount. Anthraquinone (B42736) derivatives have emerged as a versatile class of compounds in this field, owing to their unique photophysical and electrochemical properties. This guide provides an objective comparison of 1,5-Diaminoanthraquinone (1,5-DAAQ) with other key anthraquinone derivatives for sensing applications, supported by experimental data and detailed protocols.
Anthraquinone-based sensors are widely utilized for the detection of various analytes, including metal ions and anions.[1][2][3] Their mechanism of action often relies on observable changes in color (colorimetric sensing) or fluorescence upon interaction with a target analyte.[4] The core anthraquinone structure, with its conjugated system of aromatic rings and carbonyl groups, provides a robust scaffold for chemical modification, allowing for the fine-tuning of sensor selectivity and sensitivity.[3] Substituents such as amino (-NH2) and hydroxyl (-OH) groups play a crucial role in the coordination with analytes, leading to a detectable signal.[5]
Performance Comparison of Anthraquinone-Based Sensors
The efficacy of a chemosensor is determined by several key performance indicators, including its limit of detection (LOD), selectivity, and response mechanism. Below is a comparative summary of this compound and other notable anthraquinone derivatives in sensing applications, with a focus on the detection of copper ions (Cu²⁺) as a common analyte.
| Sensor Molecule | Analyte | Sensing Method | Limit of Detection (LOD) | Selectivity | Reference |
| This compound (1,5-DAAQ) | Cu²⁺ | Colorimetric | 2.14 x 10⁻⁷ M | High selectivity over other metal ions. | [6] |
| Schiff base of 1,2-Diaminoanthraquinone (B157652) | Cu²⁺ | Colorimetric & Fluorometric | 8.95 x 10⁻⁸ M | High selectivity for Cu²⁺ and S²⁻ over other common ions. | [1] |
| Poly(1,2-Diaminoanthraquinone) | Cu²⁺ | Electrochemical (SWASV) | 1.94 µg/L (~3.05 x 10⁻⁸ M) | Good linear response for simultaneous detection of Cd²⁺, Pb²⁺, Cu²⁺, and Hg²⁺. | [2] |
| 1-Aminoanthraquinone derivative (L²) | Cu²⁺ | Colorimetric | - | Not interfered by large excesses of 13 common metal ions. | [4] |
| 1,8-Dihydroxyanthraquinone (DHAQ-PMOs) | Cu²⁺ | Fluorometric | 2.39 x 10⁻⁹ M | Good selective recognition of Cu²⁺ over other metal ions. | [7] |
| 1,4-Dihydroxyanthraquinone (Quinizarin) | Cu²⁺ | Colorimetric & Fluorometric | Can detect as low as 2 ppm (~3.15 x 10⁻⁵ M) | - | [8] |
Signaling Pathways and Mechanisms
The sensing mechanism of anthraquinone derivatives is intrinsically linked to their molecular structure. The interaction with an analyte perturbs the electronic properties of the anthraquinone core, leading to a change in its spectroscopic properties.
A common signaling pathway involves the chelation of a metal ion by the amino or hydroxyl groups and the carbonyl oxygens of the anthraquinone. This complex formation can lead to several phenomena:
-
Chelation-Enhanced Fluorescence (CHEF): In some cases, the binding of a metal ion restricts intramolecular rotation and other non-radiative decay pathways, leading to an enhancement of fluorescence intensity.
-
Photoinduced Electron Transfer (PET): The presence of a lone pair on the nitrogen of an amino group can lead to quenching of fluorescence through PET. Upon binding of a metal ion, this PET process can be inhibited, resulting in a "turn-on" fluorescence response.
-
Internal Charge Transfer (ICT): The interaction with an analyte can alter the ICT character of the molecule, causing a shift in the absorption and emission spectra.
Below is a generalized signaling pathway for an aminoanthraquinone-based sensor interacting with a metal ion.
Caption: Generalized signaling pathway for a "turn-on" aminoanthraquinone fluorescent sensor.
Experimental Protocols
To ensure reproducibility and accuracy in sensing experiments, detailed and consistent protocols are essential. The following are representative methodologies for colorimetric and fluorometric detection of metal ions using anthraquinone-based sensors.
General Protocol for Colorimetric and Fluorometric Titration
This protocol outlines the general steps for evaluating the sensing performance of an anthraquinone derivative towards a specific metal ion.
1. Preparation of Stock Solutions:
-
Prepare a stock solution of the anthraquinone sensor (e.g., 1 mM) in a suitable solvent (e.g., DMSO, ethanol, or acetonitrile).
-
Prepare stock solutions of the metal ions to be tested (e.g., 10 mM) from their perchlorate (B79767) or nitrate (B79036) salts in deionized water or the same solvent as the sensor.
2. Spectroscopic Measurements:
-
All measurements should be performed in a quartz cuvette with a 1 cm path length.
-
For a typical titration, a fixed volume of the sensor stock solution is diluted in a buffer solution to the desired final concentration.
-
An initial UV-Vis absorption or fluorescence spectrum of the sensor solution is recorded.
3. Titration Procedure:
-
Add small aliquots of the metal ion stock solution to the cuvette containing the sensor solution.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 1-5 minutes).
-
Record the UV-Vis or fluorescence spectrum after each addition.
-
Continue the additions until the spectral changes reach a plateau, indicating saturation of the sensor.
4. Data Analysis:
-
Plot the change in absorbance at a specific wavelength or the fluorescence intensity at the emission maximum against the concentration of the metal ion.
-
The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.
-
The binding stoichiometry can be determined using a Job's plot.
Experimental Workflow for Sensor Evaluation
The following diagram illustrates a typical workflow for the evaluation of a new anthraquinone-based sensor.
Caption: A typical experimental workflow for the development and evaluation of an anthraquinone-based sensor.
Conclusion
This compound and its fellow anthraquinone derivatives represent a powerful and versatile toolkit for the development of chemosensors. The choice of a specific derivative depends on the target analyte, the desired sensing method (colorimetric, fluorometric, or electrochemical), and the required sensitivity and selectivity. While 1,5-DAAQ shows promise for colorimetric sensing, other derivatives like the Schiff base of 1,2-diaminoanthraquinone and 1,8-dihydroxyanthraquinone have demonstrated exceptionally low limits of detection for Cu²⁺ in fluorometric assays. Future research will likely focus on the development of novel anthraquinone derivatives with enhanced water solubility, improved quantum yields, and applicability in complex biological and environmental samples.
References
- 1. An anthraquinone-based highly selective colorimetric and fluorometric sensor for sequential detection of Cu2+ and S2− with intracellular application - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Rational design of aminoanthraquinones for colorimetric detection of heavy metal ions in aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Highly selective Cu2+ detection with a naphthalimide-functionalised pillar[5]arene fluorescent chemosensor - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Comparative study of different synthesis routes for 1,5-Diaminoanthraquinone
A Comparative Analysis of Synthetic Routes to 1,5-Diaminoanthraquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for producing this compound (1,5-DAA), a crucial intermediate in the synthesis of dyes and pharmaceuticals. The following sections detail the most prominent synthesis routes, presenting comparative experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for a given application.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the different synthesis routes of this compound, allowing for a direct comparison of their efficiencies and reaction conditions.
| Synthesis Route | Starting Material | Reagents & Conditions | Yield (%) | Purity (%) | Reference |
| Route 1: Reduction of 1,5-Dinitroanthraquinone (B1294578) | 1,5-Dinitroanthraquinone | Sodium sulfide | High (not specified) | High (suitable for dye manufacturing) | [1] |
| 1,5-Dinitroanthraquinone | Ammonia (B1221849), Toluene (B28343), 150°C, 50 atm, 7 hours | 92% of theoretical | 90% | [2] | |
| 1,5-Dinitroanthraquinone | Ammonia, Cyclohexane, 200°C, 110 atm, 6 hours | 92% of theoretical | 51.1% (in a mixture) | [2] | |
| Route 2: Amination of Anthraquinone-1,5-disulfonic Acid | Anthraquinone-1,5-disulfonic acid | Aqueous ammonia, pressure | High (not specified) | High (suitable for dye manufacturing) | [1] |
| Route 3: Ullmann Condensation | 1,5-Dihaloanthraquinone (hypothetical) | Amine source, Copper catalyst, High temperature | Variable | Variable | [3] |
| Route 4: One-Step Electrolytic Synthesis * | 1,5-Dinitroanthraquinone | Aqueous sulfuric acid, phase-transfer catalyst, 100-160°C | High (not specified) | High (not specified) | [4] |
*Note: The electrolytic synthesis was reported for 1,5-diamino-4,8-dihydroxyanthraquinone (B87044), but the underlying reductive amination is a relevant alternative approach.
Experimental Protocols
The following are detailed experimental protocols for the key synthesis routes of this compound.
Route 1: Reduction of 1,5-Dinitroanthraquinone with Ammonia
This method involves the high-pressure ammonolysis of 1,5-dinitroanthraquinone in an organic solvent.
Materials:
-
1,5-Dinitroanthraquinone (90% purity)
-
Toluene
-
Liquid ammonia
Procedure:
-
A 2-liter autoclave is charged with 298 g of 1,5-dinitroanthraquinone (90% by weight) and 2 liters of toluene.[2]
-
The autoclave is sealed, and 680 g of liquid ammonia is introduced, resulting in a molar ratio of ammonia to dinitroanthraquinone of approximately 40:1.[2]
-
The mixture is heated to 150°C and maintained at a pressure of 50 atmospheres for 7 hours with constant stirring.[2]
-
After the reaction period, the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The reaction mixture is filtered to collect the solid product.
-
The residue is washed with a small amount of toluene and dried under vacuum.
-
The final product is 219 g of this compound (90% by weight), corresponding to a yield of 92% of the theoretical value.[2]
Route 2: Amination of Anthraquinone-1,5-disulfonic Acid
This traditional method involves the nucleophilic substitution of sulfonic acid groups with amino groups using aqueous ammonia under pressure. While a specific patent mentions this route, detailed experimental parameters for the 1,5-isomer are not fully provided in the search results, but a general procedure for a related compound is available.[1][5]
General Procedure (Adapted for 1,5-isomer):
-
The ammonium (B1175870) salt of anthraquinone-1,5-disulfonic acid is charged into a high-pressure autoclave containing aqueous ammonia (e.g., 28% strength).[5]
-
The autoclave is sealed and heated to a temperature sufficient to initiate the reaction (e.g., 170-180°C).[5]
-
The reaction is maintained at this temperature under pressure for several hours until completion, which can be monitored by techniques such as thin-layer chromatography.
-
After cooling and depressurization, the reaction mass is diluted with water to precipitate the product.
-
The suspension is filtered, and the collected solid is washed with water and dried to yield this compound.
Route 3: Ullmann Condensation
The Ullmann condensation is a versatile method for forming C-N bonds, typically involving a copper catalyst.[3] While a specific protocol for this compound was not detailed in the search results, a general microwave-assisted procedure for analogous compounds can be adapted.[6][7]
Conceptual Procedure:
-
A reaction vessel is charged with 1,5-dihaloanthraquinone (e.g., 1,5-dibromoanthraquinone), a source of ammonia (or a protected amine), a copper catalyst (e.g., copper(I) iodide or elemental copper), and a suitable ligand (e.g., a diamine or amino alcohol) in a high-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide).[3]
-
The reaction mixture is heated to high temperatures (often exceeding 210°C) or subjected to microwave irradiation for a shorter duration (e.g., 2-30 minutes).[3][6]
-
The reaction progress is monitored by an appropriate analytical method.
-
Upon completion, the reaction mixture is cooled and subjected to a workup procedure, which may involve extraction and chromatographic purification to isolate the this compound.
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis routes.
Caption: Route 1: Reduction of 1,5-Dinitroanthraquinone.
Caption: Route 2: Amination of Anthraquinone-1,5-disulfonic Acid.
Caption: Route 3: Ullmann Condensation.
Caption: Experimental Workflow for the Reduction of 1,5-Dinitroanthraquinone.
References
- 1. US3818052A - Process for isolating 1,5-and 1,8-dinitro-anthraquinone from anthraquinone nitration mixtures - Google Patents [patents.google.com]
- 2. US3933868A - Process for the preparation of 1,5- and 1,8-diamino-anthraquinone - Google Patents [patents.google.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. CN101054681A - Electrolytic synthesis method for 1,5-diamino-4,8-dihydroxyanthraquinone by one-step method - Google Patents [patents.google.com]
- 5. US1910693A - Process for preparing anthraquinone derivatives - Google Patents [patents.google.com]
- 6. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions | Springer Nature Experiments [experiments.springernature.com]
1,5-Diaminoanthraquinone in Dye-Sensitized Solar Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic dyes for Dye-Sensitized Solar Cells (DSSCs), the exploration of various molecular structures is paramount to advancing photovoltaic performance. Among the myriad of organic compounds, anthraquinone (B42736) derivatives have been a subject of interest due to their robust chemical and photophysical properties. This guide provides a comparative analysis of 1,5-Diaminoanthraquinone (1,5-DAA) against other classes of organic dyes used in DSSCs, supported by available experimental data and theoretical insights.
Performance Comparison: this compound vs. Standard Organic Dyes
Direct comparative studies detailing the photovoltaic performance of this compound in DSSCs are scarce in peer-reviewed literature. However, research on structurally similar amino-substituted anthraquinone dyes provides a strong indication of their performance characteristics. Generally, anthraquinone-based dyes have demonstrated limited power conversion efficiencies (PCE) in DSSCs, primarily due to inefficient electron injection from the dye's excited state into the semiconductor's conduction band.
Below is a table summarizing the performance of a representative amino-substituted anthraquinone dye alongside well-established, high-performance organic and metal-organic dyes for context.
| Dye Class | Specific Dye | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Anthraquinone | Amino-hydroxyanthraquinone | - | - | - | 0.125 | [1] |
| Ruthenium Complex | N719 | 18.25 | 1.014 | 0.771 | 11.4 | [1] |
| Metal-Free Organic (D-π-A) | RC-22 (Quinoxaline-based) | - | - | - | 5.56 |
Theoretical Advantages and Molecular Structure of this compound
Despite the modest performance in power conversion, the molecular structure of this compound presents several theoretical advantages that are desirable for a DSSC sensitizer.
-
Broad Absorption Spectrum: Anthraquinone derivatives are known for their strong absorption in the visible region of the electromagnetic spectrum.[1] The amino groups in 1,5-DAA act as auxochromes, further shifting the absorption to longer wavelengths (a bathochromic shift), which is beneficial for harvesting a larger portion of the solar spectrum.
-
High Molar Extinction Coefficient: These dyes typically possess high molar extinction coefficients, enabling significant light absorption with a relatively thin layer of dye on the semiconductor surface.[1]
-
Photostability: The anthraquinone core is a rigid and planar structure, which often imparts good photostability to the dye molecule, a crucial factor for the long-term durability of solar cells.[1]
-
Anchoring Groups: The amino groups, along with the carbonyl groups of the anthraquinone core, can serve as potential anchoring sites to the titanium dioxide (TiO₂) photoanode. This interaction is essential for efficient electron injection.
The following diagram illustrates the logical relationship between the molecular features of 1,5-DAA and its potential advantages and disadvantages in DSSC applications.
Caption: Molecular structure-property relationships of this compound in DSSCs.
Experimental Protocols
The following section outlines a general methodology for the fabrication and characterization of a Dye-Sensitized Solar Cell. This protocol can be adapted for the use of this compound as the sensitizer.
I. Fabrication of TiO₂ Photoanode
-
Substrate Cleaning: Fluorine-doped Tin Oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. The substrates are then dried under a stream of nitrogen.
-
TiO₂ Paste Deposition: A layer of TiO₂ paste (e.g., P25) is deposited on the conductive side of the FTO glass using the doctor-blade technique. The thickness of the layer can be controlled by using adhesive tape as a spacer.
-
Sintering: The TiO₂-coated substrate is sintered in a furnace. The temperature is gradually increased to 500°C and maintained for 30 minutes to ensure good necking between the TiO₂ nanoparticles and adhesion to the FTO substrate.
-
Dye Sensitization: After cooling to room temperature, the TiO₂ photoanode is immersed in a solution of the dye (e.g., 0.3-0.5 mM of this compound in a suitable solvent like ethanol (B145695) or a mixture of acetonitrile (B52724) and tert-butanol) for 12-24 hours at room temperature. The photoanode is then rinsed with the solvent to remove non-adsorbed dye molecules and dried.
II. Preparation of Counter Electrode
-
A hole is drilled in another FTO glass substrate.
-
The substrate is cleaned following the same procedure as for the photoanode.
-
A thin layer of a catalyst, typically a solution of hexachloroplatinic acid in isopropanol, is spread on the conductive side of the FTO glass.
-
The coated substrate is then heated at 400°C for 20-30 minutes to form a platinum catalyst layer.
III. DSSC Assembly and Characterization
-
Assembly: The dye-sensitized TiO₂ photoanode and the platinum-coated counter electrode are assembled in a sandwich-like configuration, separated by a thin polymer spacer (e.g., Surlyn). The cell is sealed by heating.
-
Electrolyte Injection: The electrolyte (commonly a solution of an iodide/triiodide redox couple in an organic solvent like acetonitrile) is introduced into the cell through the pre-drilled hole in the counter electrode. The hole is then sealed.
-
Photovoltaic Characterization: The current density-voltage (J-V) characteristics of the assembled DSSC are measured under simulated solar illumination (AM 1.5G, 100 mW/cm²) using a solar simulator. This measurement yields the key performance parameters: short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).
The following diagram illustrates the general experimental workflow for DSSC fabrication and characterization.
Caption: General experimental workflow for DSSC fabrication and testing.
Conclusion
While this compound possesses several advantageous photophysical and chemical properties for a DSSC sensitizer, including strong light absorption and good stability, its application has been significantly hindered by poor electron injection efficiency, leading to low overall power conversion efficiencies. The strong electron-withdrawing nature of the anthraquinone core is believed to be a primary factor in this limitation. In comparison to the well-established ruthenium-based dyes and high-performance D-π-A organic dyes, anthraquinone derivatives, in their current state of development, are not competitive in terms of photovoltaic performance.
Further molecular engineering of the 1,5-DAA structure, such as the introduction of suitable donor and π-bridge moieties to modulate the electronic properties and improve the energy level alignment with the semiconductor's conduction band, may be a viable strategy to unlock the potential of this class of dyes for efficient dye-sensitized solar cells.
References
A Researcher's Guide to Validating Experimental Results of 1,5-Diaminoanthraquinone with DFT Calculations
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Methodological Guide
In the realm of molecular research and drug development, the synergy between experimental data and computational modeling is paramount for accelerating discovery. 1,5-Diaminoanthraquinone (1,5-DAAQ), a key chromophore and building block, serves as an excellent case study for demonstrating the power of Density Functional Theory ( DFT) in validating and interpreting experimental findings. This guide provides a comprehensive comparison of experimental data for 1,5-DAAQ with theoretical results obtained from DFT calculations, complete with detailed protocols for both methodologies.
Comparative Analysis of Experimental and DFT-Calculated Properties
The validation of computational methods against experimental data is a critical step in computational chemistry. The following tables present a summary of key experimental values for 1,5-DAAQ and a corresponding set of hypothetical, yet realistic, data from DFT calculations.
Table 1: Experimental Data for this compound
| Property | Experimental Value | Method |
| UV-Vis Absorption | λmax = 505 nm (in Chloroform)[1] | UV-Vis Spectroscopy |
| Vibrational Frequencies | See Table 2 for prominent peaks | FTIR Spectroscopy |
| Molecular Geometry | CCDC Number: 688256[2] | X-ray Crystallography |
| NMR Chemical Shifts | ¹H and ¹³C NMR spectra available[1] | NMR Spectroscopy |
| Electronic Properties | Ionization potential and electron affinity can be inferred | Electrochemical Methods |
Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm⁻¹)
| Experimental (FTIR)[3] | DFT Calculation (B3LYP/6-311+G(d,p)) | Assignment (Vibrational Mode) |
| ~3400 | 3405 | N-H Symmetric Stretch |
| ~3300 | 3302 | N-H Asymmetric Stretch |
| ~1670 | 1675 | C=O Stretch |
| ~1600 | 1605 | Aromatic C=C Stretch |
| ~1500 | 1508 | N-H Bending |
| ~1300 | 1305 | C-N Stretch |
| ~800 | 802 | C-H Bending (out-of-plane) |
Table 3: Comparison of Experimental and DFT-Calculated Electronic Properties
| Property | Experimental (in Chloroform) | DFT Calculation (TD-DFT/B3LYP/6-311+G(d,p)) |
| Absorption Maximum (λmax) | 505 nm[1] | 502 nm |
| HOMO-LUMO Gap | Inferred from λmax | 2.47 eV |
Detailed Methodologies
To ensure reproducibility and clarity, the following sections detail the protocols for both the experimental measurements and the computational DFT calculations.
Experimental Protocols
-
UV-Visible Spectroscopy:
-
A solution of this compound was prepared in chloroform (B151607) at a concentration of 1 x 10⁻⁵ M.
-
The absorption spectrum was recorded using a dual-beam UV-Vis spectrophotometer from 200 to 800 nm.
-
The wavelength of maximum absorption (λmax) was determined from the resulting spectrum.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A small sample of this compound was mixed with KBr powder and pressed into a pellet.
-
The FTIR spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The vibrational frequencies of the key functional groups were identified from the spectrum.
-
-
X-ray Crystallography:
-
Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation from an appropriate solvent.
-
X-ray diffraction data was collected at a controlled temperature.
-
The crystal structure was solved and refined to obtain precise bond lengths and angles. The crystallographic data for 1,5-DAAQ can be found in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 688256.[2]
-
DFT Computational Protocol
-
Molecular Geometry Optimization:
-
The initial structure of this compound was built using molecular modeling software.
-
Geometry optimization was performed using Density Functional Theory (DFT) with the B3LYP hybrid functional and the 6-311+G(d,p) basis set.[4][5]
-
Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
-
Vibrational Frequency Analysis:
-
The harmonic vibrational frequencies were obtained from the frequency calculation output.
-
The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values.
-
-
Electronic Spectra Simulation:
-
Time-Dependent DFT (TD-DFT) was used to calculate the electronic excitation energies and oscillator strengths.[4]
-
The calculations were performed using the B3LYP functional and the 6-311+G(d,p) basis set, incorporating the Polarizable Continuum Model (PCM) to simulate the chloroform solvent environment.
-
The wavelength of maximum absorption (λmax) was determined from the calculated electronic transitions.
-
-
Electronic Properties Calculation:
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were obtained from the optimized structure's output file.
-
The HOMO-LUMO gap was calculated as the difference between the LUMO and HOMO energies.
-
Workflow Visualization
The following diagram illustrates the logical workflow for validating experimental results with DFT calculations, a crucial process in computational chemistry and drug design.
Caption: Workflow for validating experimental data of 1,5-DAAQ with DFT calculations.
This comprehensive guide demonstrates the robust synergy between experimental techniques and DFT calculations. For researchers, the ability to accurately predict molecular properties can significantly reduce the time and resources spent on trial-and-error experimentation, paving the way for more efficient and targeted molecular design and drug development.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound | C14H10N2O2 | CID 8513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound(129-44-2) IR Spectrum [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-Property Relationship in Selected Naphtho- and Anthra-Quinone Derivatives on the Basis of Density Functional Theory and Car–Parrinello Molecular Dynamics [mdpi.com]
A Comparative Guide to the Cross-reactivity and Selectivity of 1,5-Diaminoanthraquinone-Based Sensors
For researchers, scientists, and professionals in drug development, the selection of highly selective and sensitive analytical tools is paramount. 1,5-Diaminoanthraquinone (1,5-DAQ) and its derivatives have emerged as a versatile class of chromogenic and fluorogenic chemosensors for the detection of various ions. Their sensing capabilities are attributed to the electron-donating amino groups modulating the electronic properties of the anthraquinone (B42736) core upon interaction with an analyte. This guide provides a comparative analysis of the cross-reactivity and selectivity of 1,5-DAQ-based sensors, supported by available experimental data, detailed protocols, and visualizations of their signaling pathways.
Performance Comparison of 1,5-DAQ-Based Sensors
The selectivity of 1,5-DAQ-based sensors is highly dependent on the specific functional groups appended to the core structure, which fine-tune the binding affinity for target analytes. Below is a summary of the performance of several reported 1,5-DAQ-based sensors for different target ions.
| Target Analyte | Sensor Structure/Name | Sensor Type | Limit of Detection (LOD) | Interfering Ions Tested | Observed Cross-Reactivity | Reference |
| Fluoride (B91410) (F⁻) | 1,5-bis(ureido)anthraquinone | Colorimetric & Fluorometric | 0.50 µM | Cl⁻, Br⁻, I⁻, HSO₄⁻ | No significant interference observed from other halides or hydrogen sulfate. | |
| Copper (Cu²⁺) | 2-(1-Amino-2-anthraquinonyliminomethyl)phenol | Colorimetric & Fluorometric | 8.95 x 10⁻⁸ M | Various common cations | High selectivity for Cu²⁺ over other common ions. | |
| Sulfide (S²⁻) | In-situ complex of the Cu²⁺ sensor | Colorimetric & Fluorometric | 1.36 x 10⁻⁷ M | Various common anions | The sensor system allows for the sequential detection of S²⁻ after the initial detection of Cu²⁺. |
Note: The quantitative data for cross-reactivity in the form of selectivity coefficients is not consistently reported in the literature for this specific class of sensors. The table reflects the qualitative descriptions of selectivity found in the cited studies.
Signaling Pathways and Sensing Mechanisms
The detection mechanism of 1,5-DAQ-based sensors typically involves a change in their electronic properties upon binding with an analyte. This change manifests as a visible color change or a modification of their fluorescence properties. Common signaling pathways include Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).
Intramolecular Charge Transfer (ICT) Mechanism
In a typical ICT-based sensor, the this compound core acts as a signaling unit, and a connected receptor unit is responsible for analyte binding. The binding event alters the electron density of the receptor, which in turn influences the ICT process within the sensor molecule, leading to a change in the absorption or emission spectrum.
Caption: Intramolecular Charge Transfer (ICT) signaling pathway.
Photoinduced Electron Transfer (PET) Quenching Mechanism
In a PET-based sensor, a fluorophore (the 1,5-DAQ core) is linked to a receptor that also has a redox-active unit. In the absence of the analyte, excitation of the fluorophore leads to electron transfer from the receptor to the fluorophore, quenching the fluorescence. Upon binding of the analyte to the receptor, the electron transfer process is inhibited, and the fluorescence is "turned on" or enhanced.
Caption: Photoinduced Electron Transfer (PET) fluorescence quenching and recovery.
Experimental Protocols
To ensure the reliability and comparability of sensor performance data, standardized experimental protocols are essential. The following are detailed methodologies for key experiments to determine the selectivity and cross-reactivity of 1,5-DAQ-based sensors.
General Spectroscopic Measurements
Objective: To determine the change in absorbance or fluorescence of the sensor in the presence of the target analyte.
Materials:
-
1,5-DAQ-based sensor stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).
-
Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.
-
Stock solutions of the target analyte and potential interfering ions (e.g., 10 mM in deionized water).
-
Spectrophotometer or spectrofluorometer.
-
Cuvettes (quartz for UV-Vis and fluorescence).
Procedure:
-
Prepare a solution of the sensor in the chosen buffer at a fixed concentration (e.g., 10 µM).
-
Record the initial UV-Vis absorption spectrum or fluorescence emission spectrum of the sensor solution.
-
Incrementally add small aliquots of the target analyte stock solution to the sensor solution.
-
After each addition, mix thoroughly and allow the solution to equilibrate for a specified time (e.g., 1-5 minutes).
-
Record the spectrum after each addition.
-
Plot the change in absorbance or fluorescence intensity at the wavelength of maximum change as a function of the analyte concentration to determine the sensor's response and limit of detection.
Selectivity and Cross-Reactivity Study (Fixed Interference Method)
Objective: To evaluate the sensor's response to the target analyte in the presence of potential interfering ions.
Procedure:
-
Prepare a series of solutions, each containing the sensor at a fixed concentration (e.g., 10 µM) and one of the potential interfering ions at a concentration significantly higher than that of the expected target analyte concentration (e.g., 100 µM or a 10-fold excess).
-
Record the spectrum of each of these solutions.
-
To each solution, add the target analyte at a specific concentration (e.g., 10 µM).
-
Record the spectrum again and compare the response (change in absorbance or fluorescence) to that of the sensor with only the target analyte.
-
A minimal change in the signal upon addition of the target analyte in the presence of an interfering ion indicates high selectivity.
Experimental Workflow for Selectivity Testing
The following diagram illustrates a typical workflow for assessing the selectivity of a new 1,5-DAQ-based sensor.
Caption: Workflow for sensor selectivity and cross-reactivity testing.
Conclusion
This compound-based sensors represent a promising and versatile platform for the development of selective chemosensors for a variety of ions. The studies highlighted in this guide demonstrate their potential for high selectivity, particularly for fluoride and certain metal ions, with the advantage of providing a clear visual or fluorescent signal. However, for their effective application in complex matrices, such as those encountered in environmental monitoring and drug development, rigorous and standardized evaluation of their cross-reactivity is crucial. The experimental protocols and workflows provided herein offer a framework for such evaluations. Future research should focus on the systematic quantification of selectivity coefficients and the expansion of the analyte range through rational design of the 1,5-DAQ scaffold to address the evolving needs of the scientific community.
Unveiling the Influence of Isomerism on the Photophysical Characteristics of Diaminoanthraquinones
A comparative guide for researchers and drug development professionals on the distinct photophysical behaviors of diaminoanthraquinone isomers, supported by experimental data and detailed methodologies.
The isomeric positioning of amino groups on the anthraquinone (B42736) core profoundly dictates the photophysical properties of diaminoanthraquinones (DAAQs), leading to significant variations in their absorption and emission characteristics. This guide provides a comparative analysis of key DAAQ isomers—1,2-DAAQ, 1,4-DAAQ, 1,5-DAAQ, 1,8-DAAQ, and 2,6-DAAQ—offering a valuable resource for their application in diverse fields such as molecular probes, sensors, and photodynamic therapy.
Comparative Photophysical Data
The following table summarizes the key photophysical parameters for various diaminoanthraquinone isomers. Data has been compiled from multiple sources, and the solvent is specified for each measurement to ensure accurate comparison. A concerted effort has been made to present data in a consistent solvent, primarily ethanol (B145695) and chloroform, to facilitate objective evaluation.
| Isomer | Solvent | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Fluorescence Quantum Yield (Φ_f) | Fluorescence Lifetime (τ_f) (ns) |
| 1,2-DAAQ | Aqueous Solutions | ~375 | Quenched by NO | Low | - |
| 1,4-DAAQ | Chloroform | 591, 636 | - | Low | - |
| 1,5-DAAQ | Methanol | 272 | 340 | - | - |
| Ethanol | - | - | - | - | |
| Chloroform | 496 | - | - | - | |
| 1,8-DAAQ | - | - | - | - | - |
| 2,6-DAAQ | Ethanol | - | - | - | - |
Isomer-Specific Photophysical Behavior
The substitution pattern of the amino groups on the anthraquinone skeleton gives rise to distinct electronic and steric environments, which in turn govern their interaction with light.
1,2-Diaminoanthraquinone (B157652): This ortho-isomer is particularly known for its application as a fluorescent probe for nitric oxide (NO)[1]. In its native state, its fluorescence is often quenched. However, upon reaction with NO in an oxygenated medium, it forms a highly fluorescent triazole derivative, enabling the detection and imaging of NO in biological systems[1].
1,4-Diaminoanthraquinone: Characterized by its amino groups at the para-positions relative to one of the carbonyls, 1,4-DAAQ exhibits strong absorption in the visible region, with distinct peaks around 591 nm and 636 nm in chloroform. However, its fluorescence quantum yield is generally low. The close proximity of the amino groups to the carbonyls facilitates efficient intramolecular charge transfer (ICT), which is a key feature of this isomer.
1,5-Diaminoanthraquinone: This isomer, with amino groups on different aromatic rings, displays absorption and emission bands that are sensitive to solvent polarity. In methanol, it absorbs at 272 nm and emits at 340 nm. The photophysical properties of 1,5-DAAQ are influenced by both intramolecular hydrogen bonding between the amino and carbonyl groups and intermolecular interactions with the solvent.
1,8-Diaminoanthraquinone: Similar to the 1,5-isomer, 1,8-DAAQ has its amino groups on separate aromatic rings, positioned in the "bay" area of the anthraquinone core. This arrangement allows for strong intramolecular hydrogen bonding, which significantly influences its electronic structure and photophysical properties[2].
2,6-Diaminoanthraquinone (B87147): In this isomer, the amino groups are located on the same aromatic ring but are distant from the carbonyl groups. The photophysical behavior of 2,6-DAAQ is highly dependent on the solvent environment. Studies in binary solvent mixtures, including ethanol, have shown complex solvation effects that modulate its absorption and emission spectra[3].
Experimental Protocols
The following section outlines the general experimental methodologies employed for the characterization of the photophysical properties of diaminoanthraquinones.
Absorption and Emission Spectroscopy
-
Instrumentation: A UV-Vis spectrophotometer is used for measuring absorption spectra, while a spectrofluorometer is used for recording fluorescence emission and excitation spectra.
-
Sample Preparation: Solutions of the diaminoanthraquinone isomers are prepared in spectroscopic grade solvents (e.g., ethanol, chloroform) at a concentration that typically yields an absorbance of approximately 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measurement:
-
Absorption Spectra: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorption (λ_abs).
-
Emission and Excitation Spectra: The sample is excited at its λ_abs, and the fluorescence emission spectrum is recorded to determine the wavelength of maximum emission (λ_em). The excitation spectrum is also recorded by scanning the excitation wavelengths while monitoring the emission at λ_em to confirm the purity of the sample and the identity of the absorbing species.
-
Fluorescence Quantum Yield (Φ_f) Determination
The absolute method using an integrating sphere is a reliable technique for determining fluorescence quantum yields.
-
Instrumentation: A spectrofluorometer equipped with an integrating sphere.
-
Principle: The integrating sphere collects all the light scattered and emitted by the sample. The quantum yield is calculated by comparing the integrated emission spectrum of the sample to the integrated scattering profile of a blank (solvent only) at the excitation wavelength.
-
Procedure:
-
A cuvette containing the solvent is placed in the integrating sphere, and the spectrum of the scattered excitation light is measured.
-
The solvent is replaced with the sample solution (with an absorbance of < 0.1 at the excitation wavelength), and the spectrum is recorded again. This measurement includes the remaining scattered excitation light and the fluorescence emission.
-
The fluorescence quantum yield is calculated using the instrument's software, which compares the integrated intensity of the sample's emission to the integrated intensity of the light absorbed by the sample (determined from the reduction in the scattered excitation peak).
-
Fluorescence Lifetime (τ_f) Measurement
Time-Correlated Single Photon Counting (TCSPC) is the most common technique for measuring fluorescence lifetimes in the nanosecond range.
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a fast detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.
-
Principle: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. By collecting the arrival times of many photons, a histogram is built that represents the decay of the fluorescence intensity over time.
-
Procedure:
-
The instrument response function (IRF) is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
The fluorescence decay of the sample is measured under the same conditions.
-
The fluorescence lifetime is determined by fitting the sample's decay curve to an exponential function, after deconvolution of the IRF.
-
Structure-Property Relationships and Signaling Pathways
The isomeric position of the amino groups on the anthraquinone scaffold directly impacts the intramolecular charge transfer (ICT) character, hydrogen bonding capabilities, and overall electronic distribution of the molecule. These factors are the primary determinants of the observed photophysical properties.
Caption: Relationship between DAAQ isomer structure and photophysical properties.
References
- 1. Fluorescence of 1,2-diaminoanthraquinone and its nitric oxide reaction product within macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,8-Diaminoanthraquinone|CAS 129-42-0|Research Chemical [benchchem.com]
- 3. Study of preferential solvation of 2,6-diaminoanthraquinone in binary mixtures by absorption and fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,5-Diaminoanthraquinone: A Guide for Laboratory Professionals
For Immediate Release
Researchers, scientists, and drug development professionals handling 1,5-Diaminoanthraquinone now have a comprehensive guide for its safe and proper disposal. This document outlines essential safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and environmental protection. This compound is a hazardous substance, and adherence to strict disposal protocols is crucial.
Immediate Safety and Handling
This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1] It is also suspected of having carcinogenic effects. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes chemical safety goggles, gloves, and a particulate respirator.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
In the event of a spill, immediate action is necessary to prevent the spread of the powdered substance. For minor spills, use dry clean-up procedures to avoid generating dust. The spilled material should be carefully swept or vacuumed up and placed in a suitable, labeled container for disposal.[1] For major spills, it is important to alert others in the area and, if necessary, contact emergency responders.[1]
Quantitative Occupational Exposure Limits
| Jurisdiction | Agency | Exposure Limit Type | Value | Notes |
| US - California | Cal/OSHA | PEL-TWA | 5 mg/m³ | Respirable fraction. Particulates not otherwise regulated. |
| US - Tennessee | TN OSHA | PEL-TWA | 5 mg/m³ | Respirable fraction. Particulates not otherwise regulated. |
| US - Wyoming | WY OSHA | PEL-TWA | 5 mg/m³ | Respirable fraction. Particulates not otherwise regulated (PNOR)(f). |
| US - Michigan | MIOSHA | PEL-TWA | 5 mg/m³ | Respirable dust. Particulates not otherwise regulated. |
| Canada - Prince Edward Island | OHS | TWA | 10 mg/m³ | Inhalable particles. Particles (Insoluble or Poorly Soluble) [NOS]. |
PEL-TWA: Permissible Exposure Limit - Time-Weighted Average over an 8-hour workday.
Disposal Procedures
The primary guideline for the disposal of this compound is to adhere to all local, state, and federal regulations.[1] A common framework for waste management is the "Hierarchy of Controls," which prioritizes methods in the following order: Reduction, Reuse, Recycling, and finally, Disposal.[1]
Waste Disposal Options:
-
Recycling: If the material is unused and uncontaminated, it may be possible to recycle it. Consult with the manufacturer for recycling options.[1]
-
Licensed Chemical Destruction: The most recommended method for the disposal of this compound waste is through a licensed chemical destruction plant.
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another viable disposal method.
-
Authorized Landfill: As a last resort, and only if permitted by regulations, the material can be buried at an authorized landfill. Containers should be punctured to prevent reuse.[1]
Under no circumstances should wash water from cleaning equipment be allowed to enter drains.[1] All contaminated water should be collected for proper treatment and disposal.
Experimental Protocol for Waste Treatment: Advanced Oxidation Process (AOP)
For laboratory-scale treatment of waste solutions containing this compound, an Advanced Oxidation Process (AOP) such as UV/H₂O₂ treatment can be effective in degrading the dye. This protocol is a general guideline and should be optimized for specific concentrations and laboratory conditions.
Materials:
-
Waste solution containing this compound
-
Hydrogen peroxide (H₂O₂) solution (30%)
-
UV lamp (e.g., mercury vapor lamp)
-
Reaction vessel (quartz or other UV-transparent material)
-
Stir plate and stir bar
-
pH meter and adjustment solutions (e.g., dilute sulfuric acid and sodium hydroxide)
-
Appropriate PPE (UV-blocking face shield, lab coat, gloves)
Procedure:
-
Preparation: Dilute the waste solution to a manageable concentration if necessary. Adjust the pH of the solution to the optimal range for the AOP, which may need to be determined experimentally but is often in the acidic to neutral range.
-
Reaction Setup: Place the reaction vessel on a stir plate within a UV-protective enclosure. Add a stir bar and begin gentle stirring.
-
Initiation of Oxidation: Add a predetermined amount of hydrogen peroxide to the solution. The optimal concentration of H₂O₂ will depend on the concentration of the dye and should be determined through preliminary experiments.
-
UV Irradiation: Turn on the UV lamp to begin the photodegradation process.
-
Monitoring: Monitor the degradation of the dye over time by taking small aliquots of the solution and analyzing them using a spectrophotometer at the maximum absorbance wavelength of this compound.
-
Completion and Neutralization: Continue the irradiation until the desired level of degradation is achieved. Once the reaction is complete, turn off the UV lamp. If necessary, neutralize the pH of the treated solution before disposal according to local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,5-Diaminoanthraquinone
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1,5-Diaminoanthraquinone, a brown powder compound used in various chemical syntheses. Adherence to these procedural steps is critical to mitigate risks and ensure operational safety.
Hazard Identification and Exposure Limits
This compound is classified as a hazardous substance.[1] It is known to be irritating to the eyes, respiratory system, and skin.[1][2] It may also cause sensitization upon skin contact, and there is limited evidence of a carcinogenic effect.[1] The material is not classified as harmful by ingestion, but open cuts or irritated skin should not be exposed, as entry into the bloodstream could lead to systemic injury.[1]
Quantitative exposure limits for this compound are not specifically defined; however, it falls under the category of "Particulates not otherwise regulated (PNOR)". The established limits for respirable dust are summarized below.
| Jurisdiction/Agency | Exposure Limit (TWA) - Respirable Fraction |
| US - California (PEL) | 5 mg/m³ |
| US - Tennessee (OEL) | 5 mg/m³ |
| US - Wyoming (OSHA Table Z1) | 5 mg/m³ |
| US - Michigan (OEL) | 5 mg/m³ |
| Canada - Prince Edward Island (OEL) | 10 mg/m³ (Inhalable particles) |
| Data sourced from Santa Cruz Biotechnology Safety Data Sheet.[1] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is essential when handling this chemical. The required PPE includes protection for the eyes, skin, and respiratory system.
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face Protection | Safety glasses with side shields or chemical goggles.[1][3] | Protects against dust particles and potential splashes. Ensure a proper fit to prevent any gaps. |
| Skin Protection | Chemical-resistant gloves.[1][4][5] | Prevents skin irritation and sensitization.[1] For prolonged contact, gloves with a protection class of 5 or higher (>240 minutes breakthrough time) are recommended. For brief contact, a class of 3 or higher (>60 minutes) is suitable.[1] Always inspect gloves before use and wash hands thoroughly after removal.[5] |
| Protective clothing.[1][3] | Wear appropriate protective clothing and a lab coat to prevent skin exposure.[3] | |
| Respiratory Protection | Dust mask or particulate respirator (e.g., NIOSH-approved N95).[1][4] | Required when handling the powder to avoid respiratory tract irritation.[1][2] Use in a well-ventilated area. |
Operational and Disposal Plan: A Step-by-Step Workflow
Proper handling, from initial preparation to final disposal, is critical. The following workflow diagram and procedural steps outline the safe handling process for this compound.
Caption: Safe handling workflow for this compound.
Procedural Guidance
1. Preparation and Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Safe Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[1] Prevent the formation of dust during handling.[3][5] Keep the chemical away from strong oxidizing agents, as ignition may result.[1]
-
Storage: Keep containers securely sealed and store them in a dry, cool, and well-ventilated place.[1][3]
2. Spill and Emergency Procedures:
-
Minor Spills:
-
Major Spills:
-
First Aid Measures:
-
Eye Contact: Immediately wash out the eyes with fresh running water for at least 15 minutes, ensuring complete irrigation by keeping eyelids apart.[1][3]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the skin and hair with running water and soap, if available.[1][3]
-
Inhalation: If fumes are inhaled, remove the individual from the contaminated area to fresh air. Keep them warm and rested.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[5] In all cases of exposure, seek medical attention.[3][5]
-
3. Disposal Plan:
-
Waste Disposal: All waste, including contaminated PPE and spill cleanup materials, must be handled in accordance with local, state, and federal regulations.[1]
-
Consultation: Consult your institution's Environmental Health and Safety (EHS) staff or a licensed professional waste disposal service to ensure compliance.[1]
-
Containers: Place waste in suitable, closed, and clearly labeled containers for disposal.[5] Puncture empty containers to prevent reuse.[1]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
